molecular formula C8H4N2O B1610237 Benzo[d]oxazole-2-carbonitrile CAS No. 3313-37-9

Benzo[d]oxazole-2-carbonitrile

Cat. No.: B1610237
CAS No.: 3313-37-9
M. Wt: 144.13 g/mol
InChI Key: WELHBLLMEXKKEH-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2-carbonitrile is a useful research compound. Its molecular formula is C8H4N2O and its molecular weight is 144.13 g/mol. The purity is usually 95%.
The exact mass of the compound Benzo[d]oxazole-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzo[d]oxazole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]oxazole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELHBLLMEXKKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456838
Record name 2-cyanobenzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3313-37-9
Record name 2-cyanobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazole-2-carbonitrile
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Foundational & Exploratory

Introduction: The Significance of the 2-Cyanobenzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis Mechanisms of Benzo[d]oxazole-2-carbonitrile

This technical guide provides a detailed exploration of the core synthetic mechanisms for producing benzo[d]oxazole-2-carbonitrile, a key structural motif in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying causality of experimental choices, ensuring a deep and applicable understanding of the chemistry involved.

The benzo[d]oxazole ring system is a privileged scaffold, appearing in a multitude of pharmacologically active compounds. The addition of a nitrile group at the 2-position dramatically enhances its utility as a synthetic intermediate. The cyano group is a versatile functional handle, readily converted into amines, amides, carboxylic acids, and tetrazoles, making benzo[d]oxazole-2-carbonitrile a valuable building block for creating diverse molecular libraries. This guide will dissect the two primary mechanistic strategies for its synthesis: a direct, one-pot cyclization-cyanation approach and a modular, two-step cross-coupling strategy.

Part 1: One-Pot Synthesis via Electrophilic Cyanation and Intramolecular Cyclization

This strategy is arguably the most efficient, constructing the heterocyclic core and installing the nitrile precursor in a single, convergent operation. The key is the reaction of a readily available o-aminophenol with a C1-N electrophile, known as a cyanating agent.

Conceptual Framework: Causality in Reagent Selection

The foundational logic is to use the nucleophilic character of the o-aminophenol's amino and hydroxyl groups to build the ring around an electrophilic carbon-nitrogen unit.

  • The Cyanating Agent: Historically, highly toxic and volatile reagents like cyanogen bromide (BrCN) were used.[1] Modern synthetic chemistry prioritizes safety and operational simplicity, leading to the adoption of safer, solid, and more manageable electrophilic cyanating agents. The premier example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[2][3] NCTS acts as a "CN+" synthon, where the cyano group is rendered electrophilic by the two strong electron-withdrawing groups attached to the nitrogen atom.[4]

  • The Catalyst: The cyano group in NCTS, while electrophilic, requires activation to react efficiently with the moderately nucleophilic amino group of o-aminophenol. A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) , is the catalyst of choice.[1][5] It coordinates to the nitrogen of the cyano group, significantly increasing its electrophilicity and making the carbon atom highly susceptible to nucleophilic attack.

Detailed Reaction Mechanism

The reaction proceeds through a well-defined, multi-step sequence. The product of this specific reaction is 2-aminobenzoxazole, which exists in tautomeric equilibrium with its 2(3H)-imino form, a direct precursor to the target nitrile.

  • Lewis Acid Activation: The Lewis acid (BF₃·OEt₂) reversibly coordinates to the nitrogen atom of the nitrile group in NCTS. This coordination polarizes the C≡N bond, withdrawing electron density and making the carbon atom a potent electrophile.

  • Nucleophilic Attack: The primary amino group of the o-aminophenol attacks the activated nitrile carbon. This is the first key bond-forming step.

  • Intermediate Formation & Elimination: The attack forms a transient, charged intermediate. This intermediate rapidly collapses, breaking the N-CN bond and eliminating the stable and environmentally benign N-phenyl-p-toluenesulfonamide as a leaving group.[1] This step forms a reactive carbodiimide-like species.

  • Intramolecular Cyclization: The phenolic hydroxyl group, positioned perfectly at the ortho position, now acts as an intramolecular nucleophile. It attacks the electron-deficient carbon of the newly formed C=N bond. This is the ring-closing step that forms the oxazole ring.

  • Final Product Formation: A final proton transfer step during aqueous workup yields the aromatic 2-aminobenzoxazole product.[1]

Visualization: Electrophilic Cyanation-Cyclization Pathway

G Mechanism 1: One-Pot Cyclization using NCTS cluster_reactants Reactants aminophenol o-Aminophenol intermediate1 Tetrahedral Intermediate aminophenol->intermediate1 Nucleophilic Attack (Amino Group) NCTS NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) activated_NCTS Activated Complex [NCTS-BF₃] NCTS->activated_NCTS  Coordination lewis_acid BF₃·OEt₂ (Lewis Acid) lewis_acid->activated_NCTS activated_NCTS->intermediate1 carbodiimide_like Carbodiimide-like Species + N-phenyl-p-toluenesulfonamide intermediate1->carbodiimide_like Elimination of Sulfonamide cyclized_intermediate Cyclized Intermediate carbodiimide_like->cyclized_intermediate Intramolecular Cyclization (OH Group) product 2-Aminobenzoxazole cyclized_intermediate->product Proton Transfer (Workup) G Mechanism 2: Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Pd(II) Complex (Ar-Pd(Cl)L₂) OxAdd->PdII_complex Transmetal Cyanide Transfer (from Zn(CN)₂) PdII_complex->Transmetal PdII_cyano Pd(II) Cyano Complex (Ar-Pd(CN)L₂) Transmetal->PdII_cyano RedElim Reductive Elimination PdII_cyano->RedElim RedElim->Pd0 Regeneration product Benzo[d]oxazole-2-carbonitrile (Ar-CN) RedElim->product reactant 2-Chlorobenzoxazole (Ar-Cl) reactant->OxAdd

Caption: Catalytic cycle for palladium-mediated cyanation.

Part 3: Data-Driven Comparison and Field Insights

ParameterMethod 1: NCTS CyclizationMethod 2: Pd-Catalyzed CyanationReference(s)
Starting Materials o-Aminophenol, NCTS2-Chlorobenzoxazole, Cyanide Source[1][6][7]
Number of Steps 1 (One-Pot)2 (Precursor Synthesis + Cyanation)-
Catalyst Lewis Acid (e.g., BF₃·OEt₂)Palladium complex (e.g., Pd(OAc)₂)[1][7]
Key Reagents NCTS, LiHMDS or BF₃·OEt₂Zn(CN)₂, K₄[Fe(CN)₆], Phosphine Ligand[1][3][7]
Typical Temperature 5 °C to RefluxRoom Temperature to 120 °C[1][3][8]
Reported Yields Good to Excellent (up to 96%)Good to Excellent (83-96%)[3][7]
Toxicity Profile Moderate (NCTS is safer than BrCN)High (Cyanide sources require careful handling)[1][7]
Senior Scientist's Perspective: Choosing the Right Path

The choice between these two robust mechanisms is dictated by the specific goals of the research program.

  • For Efficiency and Scale-Up (Route 1): The one-pot NCTS cyclization is highly attractive for its atom economy and operational simplicity. For producing the core scaffold in large quantities without significant variation, this method is superior. It avoids the use of transition metals, which can be a benefit in pharmaceutical synthesis where metal contamination is a concern. The primary consideration is the handling of the Lewis acid and ensuring the substrate is stable to the reaction conditions.

  • For Diversity and Modularity (Route 2): The palladium-catalyzed approach excels in the context of library synthesis and late-stage functionalization. The 2-chlorobenzoxazole intermediate is a versatile branching point; it can be subjected to a wide variety of cross-coupling reactions (not just cyanation) to install different functional groups at the 2-position. This modularity is invaluable in drug discovery, where exploring the structure-activity relationship (SAR) around a core scaffold is paramount. The main drawback is the need for rigorous control over reaction conditions to prevent catalyst deactivation and the inherent toxicity of cyanide sources.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzoxazole via NCTS Cyclization

(Adapted from Kasthuri et al., Synlett, 2015) [3]

  • To a stirred solution of substituted 2-aminophenol (1.0 equiv) in anhydrous THF (10 mL) at 5 °C under an inert nitrogen atmosphere, add LiHMDS (1.0 M solution in THF, 2.2 equiv) dropwise.

  • Stir the resulting mixture at the same temperature for 20 minutes.

  • Add a solution of NCTS (1.1 equiv) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time required for completion (typically 1-2 hours, monitored by TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-aminobenzoxazole.

Protocol 2: Palladium-Catalyzed Cyanation of 2-Chlorobenzoxazole

(Representative protocol adapted from Weissman et al., J. Org. Chem., 2005) [7]

  • In an oven-dried flask under an inert nitrogen atmosphere, combine 2-chlorobenzoxazole (1.0 equiv), potassium ferrocyanide (K₄[Fe(CN)₆], 0.3 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.001-0.01 equiv).

  • Add anhydrous, degassed dimethylacetamide (DMAC) as the solvent.

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with toluene and water.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Separate the aqueous layer and extract it with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure benzo[d]oxazole-2-carbonitrile.

Conclusion

The synthesis of benzo[d]oxazole-2-carbonitrile can be approached through two mechanistically distinct and highly effective pathways. The choice of a one-pot cyclization with NCTS or a two-step palladium-catalyzed cross-coupling depends on the strategic goals of the synthesis, balancing efficiency, safety, and modularity. A thorough understanding of the underlying mechanisms—from Lewis acid activation to the intricacies of a palladium catalytic cycle—empowers researchers to troubleshoot, optimize, and rationally design synthetic routes for this valuable class of compounds.

References

  • Štefane, B., & Kroflič, A. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19233-19243. [Link]

  • Google Patents. (1983).
  • Google Patents. (2020). CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
  • ResearchGate. (2017). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21589. [Link]

  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • ResearchGate. (2023). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. [Link]

  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310-6314. [Link]

  • Google Patents. (1987).
  • ResearchGate. (n.d.). N-Cyano-N-phenyl-p-toluenesulfonamide. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]

  • Kasthuri, M., et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897-900. [Link]

  • Magadum, D. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18857-18866. [Link]

  • PubMed. (2012). Lewis acid catalyzed direct cyanation of indoles and pyrroles with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters, 14(17), 4486-4489. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Proctor, D. J., & Harvey, J. S. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(14), 3823-3826. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35356-35373. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. Journal of the American Chemical Society, 132(43), 15243-15245. [Link]

Sources

The Emerging Therapeutic Potential of Benzo[d]oxazole-2-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic compounds, the benzoxazole nucleus has consistently emerged as a privileged structure, underpinning a diverse array of pharmacologically active agents.[1] This technical guide delves into a specific, yet highly promising subclass: Benzo[d]oxazole-2-carbonitrile derivatives . The introduction of a carbonitrile moiety at the 2-position of the benzoxazole ring system imparts unique electronic and steric properties, opening new avenues for therapeutic intervention. This document provides a comprehensive overview of their synthesis, multifaceted biological activities, and the underlying mechanisms of action, offering a roadmap for future drug discovery endeavors.

The Benzoxazole Scaffold: A Foundation of Versatility

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in the design of bioactive molecules. Its rigid, planar structure provides a robust framework for the strategic placement of various functional groups, enabling fine-tuning of its pharmacological profile.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][3] The versatility of the benzoxazole ring system lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets.[2]

Synthesis of the Benzo[d]oxazole-2-carbonitrile Core: A Chemical Blueprint

The synthetic accessibility of a molecular scaffold is paramount for its exploration in drug discovery. The general synthesis of 2-substituted benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For the specific introduction of a 2-carbonitrile group, a common strategy involves the use of cyanogen bromide or other cyanating agents.

A plausible synthetic route, extrapolated from general benzoxazole synthesis, is depicted below. This multi-step process highlights the key chemical transformations required to construct the Benzo[d]oxazole-2-carbonitrile scaffold.

reactant1 o-Aminophenol intermediate1 Intermediate Adduct reactant1->intermediate1 Reaction in suitable solvent reactant2 Cyanogen Bromide (BrCN) reactant2->intermediate1 product Benzo[d]oxazole-2-carbonitrile intermediate1->product Cyclization (e.g., heating)

Caption: A generalized synthetic pathway to Benzo[d]oxazole-2-carbonitrile.

Experimental Protocol: Synthesis of Benzo[d]oxazole-2-carbonitrile

The following protocol outlines a general procedure for the synthesis of the core scaffold. Note: This is a representative protocol and may require optimization for specific derivatives.

  • Reaction Setup: To a stirred solution of o-aminophenol (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature, add a solution of cyanogen bromide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: Upon completion, the reaction mixture is heated to reflux for a specified period to induce cyclization.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired Benzo[d]oxazole-2-carbonitrile.

Unveiling the Biological Activities: A Spectrum of Therapeutic Promise

While research specifically targeting Benzo[d]oxazole-2-carbonitrile derivatives is an emerging field, the known activities of the broader benzoxazole class provide a strong foundation for predicting their therapeutic potential. The electron-withdrawing nature of the nitrile group can significantly influence the molecule's interaction with biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzoxazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[3] These include the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as protein kinases and topoisomerases.[4] The introduction of a 2-carbonitrile moiety could enhance these activities by providing an additional site for interaction with the target protein.

A key target for many anticancer drugs is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can stifle tumor growth and metastasis.[5] Some benzoxazole derivatives have been designed as VEGFR-2 inhibitors.[6]

ligand Benzo[d]oxazole-2-carbonitrile Derivative receptor VEGFR-2 ligand->receptor Inhibition downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->downstream proliferation Tumor Cell Proliferation & Angiogenesis downstream->proliferation Blocks apoptosis Apoptosis downstream->apoptosis Induces

Caption: Proposed mechanism of anticancer activity via VEGFR-2 inhibition.

Some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle at various phases.[5][6] For instance, certain derivatives have been observed to arrest the HepG2 cell line at the Pre-G1 phase and induce apoptosis.[5]

Table 1: Representative Anticancer Activity of Benzoxazole Derivatives (for context)

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Benzo[d]oxazole-based amidesHepG223.61Antiproliferative[7]
5-chlorobenzo[d]oxazole amidesHepG228.36Antiproliferative[7]
Pyrido[2,3-d]pyrimidin-4-onesHCT-116 (Colon)3.04 - 4.20Cytotoxic[8]

Note: These values are for broader benzoxazole derivatives and serve as a reference for the potential potency of 2-carbonitrile analogs.

Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzoxazole derivatives have demonstrated significant antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[9][10] Their proposed mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[11]

Table 2: Representative Antimicrobial Activity of Benzoxazole Derivatives (for context)

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Phenyl benzoxazolesE. coli25[11]
Benzoxazole-benzimidazole hybridsB. subtilis1.14 x 10⁻³ (µM)[9]
Benzoxazole-benzimidazole hybridsC. albicans0.34 x 10⁻³ (µM)[9]

Note: These values highlight the potential of the benzoxazole scaffold in antimicrobial drug discovery.

Enzyme Inhibition: A Key to Therapeutic Intervention

Beyond their anticancer and antimicrobial properties, benzoxazole derivatives are known to inhibit a range of enzymes implicated in various diseases.[12] For example, certain derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[13] Others have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease.[14] The 2-carbonitrile group, with its distinct electronic properties, could play a crucial role in the binding affinity and selectivity of these derivatives for their target enzymes.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship is fundamental to optimizing the therapeutic potential of a lead compound. For benzoxazole derivatives, the nature and position of substituents on both the benzene and oxazole rings significantly influence their biological activity. While specific SAR studies on Benzo[d]oxazole-2-carbonitrile derivatives are limited, general trends from the broader benzoxazole class can provide valuable insights. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions can modulate the electronic distribution of the ring system, thereby affecting its interaction with biological targets.

Future Perspectives and Conclusion

The Benzo[d]oxazole-2-carbonitrile scaffold represents a promising frontier in the exploration of novel therapeutic agents. While the existing body of research on this specific subclass is still in its nascent stages, the well-established and diverse biological activities of the parent benzoxazole ring system provide a compelling rationale for its continued investigation. Future research should focus on the synthesis and biological evaluation of a wider range of Benzo[d]oxazole-2-carbonitrile derivatives to establish a clear structure-activity relationship. Advanced computational studies, such as molecular docking and quantum mechanical calculations, will be invaluable in elucidating their mechanism of action at the molecular level and in guiding the rational design of more potent and selective drug candidates. The unique electronic signature of the 2-carbonitrile moiety, combined with the proven versatility of the benzoxazole scaffold, positions these derivatives as a highly attractive class of compounds for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Synthesis method of benzoxazole derivatives (21‐40). Reagents and... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

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  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][15]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022, February 12). Retrieved February 7, 2026, from [Link]

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  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - NIH. (2020, November 18). Retrieved February 7, 2026, from [Link]

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A Senior Application Scientist's Guide to the Reactivity of the Nitrile Group in Benzo[d]oxazole-2-carbonitrile: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Cyanobenzoxazole Scaffold

The benzo[d]oxazole framework is a privileged heterocyclic motif, recognized for its prevalence in a wide array of pharmacologically active compounds and natural products.[1] Its structural rigidity and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry.[2] When functionalized at the 2-position with a nitrile group, the resulting molecule, Benzo[d]oxazole-2-carbonitrile, becomes a uniquely versatile precursor for drug discovery. The potent electron-withdrawing nature of the fused oxazole ring system significantly enhances the electrophilicity of the nitrile carbon, making it a focal point for a diverse range of chemical transformations.[3][4]

This guide provides an in-depth exploration of the key reactions of the nitrile group in this specific scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into harnessing this reactivity for the synthesis of novel molecular entities. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references. This document serves as a practical manual for chemists aiming to leverage the synthetic potential of Benzo[d]oxazole-2-carbonitrile in their research and development endeavors.

Core Transformations of the Nitrile Group

The reactivity of the nitrile group (C≡N) is characterized by the electrophilicity of its carbon atom, making it susceptible to attack by nucleophiles.[3] This fundamental property is the basis for its conversion into three of the most valuable functional groups in medicinal chemistry: carboxylic acids (and their amide precursors), primary amines, and tetrazoles.

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of a nitrile to a carboxylic acid is a cornerstone transformation. This process proceeds through a carboxamide intermediate, which can itself be a valuable target molecule. The reaction can be effectively catalyzed by either acid or base.

Causality and Mechanistic Insight (Acid-Catalyzed)

Under strong acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step dramatically increases the electrophilicity of the nitrile carbon, enabling it to be attacked by a weak nucleophile like water.[3][4] The resulting protonated imidic acid undergoes tautomerization to form the more stable amide intermediate. Sustained heating in the acidic aqueous medium then drives the subsequent hydrolysis of the amide to the final carboxylic acid product.[3] The use of strong acid (e.g., H₂SO₄) and elevated temperatures is critical to overcome the activation energy required for both stages of the hydrolysis.

hydrolysis_mechanism start Benzo[d]oxazole-2-carbonitrile p1 start->p1 + H⁺ protonated Protonated Nitrile (Enhanced Electrophilicity) p2 protonated->p2 + H₂O imidic_acid Imidic Acid Intermediate amide Benzo[d]oxazole-2-carboxamide imidic_acid->amide Tautomerization p3 amide->p3 + H₂O, Δ acid Benzo[d]oxazole-2-carboxylic Acid p1->protonated Protonation p2->imidic_acid Nucleophilic Attack p3->acid Hydrolysis

Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add Benzo[d]oxazole-2-carbonitrile (1.0 eq).

  • Reagent Addition: Carefully add a 50% aqueous solution of sulfuric acid (v/v). The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 2-3.

  • Isolation: The product, Benzo[d]oxazole-2-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under a vacuum.

Reduction: Synthesizing Primary Amines

The reduction of the nitrile group provides direct access to primary amines, which are fundamental building blocks for a vast range of further chemical modifications, including amide bond formation, reductive amination, and sulfonylation.

Causality and Mechanistic Insight

Due to the stability of the carbon-nitrogen triple bond, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The reaction mechanism involves a two-fold nucleophilic attack by hydride ions (H⁻).[4] The first hydride attacks the electrophilic nitrile carbon to form an intermediate imine anion.[3] This species is then rapidly attacked by a second hydride ion to generate a dianion.[3] A careful aqueous workup is essential to quench the excess LiAlH₄ and protonate the dianion, yielding the final primary amine, (Benzo[d]oxazol-2-yl)methanamine.[4] The entire procedure must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

reduction_workflow start Benzo[d]oxazole-2-carbonitrile in Anhydrous THF reagent 1. Add LiAlH₄ (slowly at 0°C) 2. Reflux start->reagent Step 1: Reduction workup Aqueous Workup (e.g., Fieser method) reagent->workup Step 2: Quenching & Protonation product (Benzo[d]oxazol-2-yl)methanamine workup->product Step 3: Isolation

Figure 2: Workflow for the LiAlH₄ Reduction of a Nitrile.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C using an ice bath. Add a solution of Benzo[d]oxazole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS.

  • Workup (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake with additional THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude amine, which can be purified by chromatography or crystallization.

[3+2] Cycloaddition: Constructing Tetrazole Bioisosteres

Cycloaddition reactions are powerful tools for rapidly constructing cyclic systems.[5] For nitriles, the [3+2] cycloaddition with azides to form tetrazoles is particularly valuable in drug design. The tetrazole ring is widely recognized as a non-classical bioisostere of a carboxylic acid, offering similar acidic properties but with improved metabolic stability and cell permeability in many cases.

Causality and Mechanistic Insight

This reaction is a type of 1,3-dipolar cycloaddition.[6] The nitrile acts as the dipolarophile, and the azide ion (generated from sodium azide or other sources) serves as the 1,3-dipole. The reaction involves the concerted or stepwise formation of two new sigma bonds to create the five-membered, aromatic tetrazole ring. The process is often catalyzed by a Lewis acid (e.g., zinc chloride, lanthanum triflate) or a Brønsted acid (e.g., ammonium chloride) to further activate the nitrile group towards cycloaddition.[7][8]

cycloaddition_reaction nitrile Benzo[d]oxazole-2-carbonitrile product 2-(1H-tetrazol-5-yl)benzo[d]oxazole nitrile->product [3+2] Cycloaddition azide N₃⁻ azide->product

Figure 3: [3+2] Cycloaddition for Tetrazole Synthesis.

Experimental Protocol: Tetrazole Formation

  • Setup: In a round-bottom flask, dissolve Benzo[d]oxazole-2-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5-3.0 eq) and a catalyst, such as ammonium chloride (NH₄Cl, 1.5-3.0 eq) or zinc chloride (ZnCl₂, 1.1 eq).

  • Reaction: Heat the mixture to 100-130°C and stir until the reaction is complete as determined by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of water and acidify with dilute HCl (e.g., 2M) to a pH of ~2.

  • Isolation: The tetrazole product will typically precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under a vacuum.

Summary of Key Transformations and Applications in Drug Development

The functional groups accessible from Benzo[d]oxazole-2-carbonitrile are of paramount importance in modulating the pharmacological profile of a lead compound. The benzo[d]oxazole core itself is a key component in molecules designed to treat a range of diseases, from cancer to neurodegenerative disorders.[9][10][11] For instance, derivatives have been investigated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and as modulators of the PD-1/PD-L1 pathway in immuno-oncology.[12][13]

Transformation Key Reagents Product Functional Group Significance in Drug Discovery
Hydrolysis H₂SO₄, H₂O, HeatCarboxylic AcidKey hydrogen bond donor/acceptor; acidic center for salt formation.[3]
Reduction LiAlH₄, Anhydrous THFPrimary AmineVersatile handle for amide coupling, sulfonylation, and building complexity.[4]
[3+2] Cycloaddition NaN₃, NH₄Cl or Lewis AcidTetrazoleStable, acidic bioisostere of a carboxylic acid with modified physicochemical properties.[7]

The strategic application of these reactions allows drug discovery teams to rapidly generate diverse libraries of compounds from a common, high-value intermediate. The resulting amines can be acylated to explore structure-activity relationships (SAR) at a specific vector, while the carboxylic acids and tetrazoles can serve as critical anchor points for binding to enzyme active sites or protein-protein interfaces. The ability to reliably and efficiently perform these transformations on the Benzo[d]oxazole-2-carbonitrile core makes it an invaluable tool in the modern medicinal chemist's arsenal.

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Benzo[d]oxazole-2-carbonitrile: A Versatile and Reactive Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Medicinal Chemists, and Materials Scientists

Introduction

The benzoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive framework in drug design, where it can act as a bioisostere for native structures like nucleotides, enabling interactions with various biopolymers.[2] Within this important class of compounds, Benzo[d]oxazole-2-carbonitrile emerges as a particularly valuable and versatile building block. The introduction of the electron-withdrawing nitrile group at the 2-position profoundly influences the molecule's reactivity, unlocking a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of Benzo[d]oxazole-2-carbonitrile, offering field-proven insights and detailed protocols for its application in contemporary organic synthesis.

Synthesis of Benzo[d]oxazole-2-carbonitrile

The preparation of Benzo[d]oxazole-2-carbonitrile can be efficiently achieved via several reliable synthetic routes. The choice of method often depends on the availability of starting materials and desired scale. Two of the most robust and well-precedented strategies involve the conversion of either 2-aminobenzoxazole via a Sandmeyer reaction or 2-chlorobenzoxazole via nucleophilic substitution.

Synthesis cluster_A Route A: Sandmeyer Pathway cluster_B Route B: Nucleophilic Substitution Pathway o_aminophenol o-Aminophenol amino_boz 2-Aminobenzoxazole o_aminophenol->amino_boz  BrCN or  NCTS, Lewis Acid   benzoxazolone Benzoxazol-2(3H)-one chloro_boz 2-Chlorobenzoxazole benzoxazolone->chloro_boz  PCl₅ or SOCl₂   diazonium Benzoxazole-2-diazonium salt amino_boz->diazonium  NaNO₂, HCl   product Benzo[d]oxazole-2-carbonitrile chloro_boz->product  NaCN or KCN   diazonium->product  CuCN  

Fig 1. Primary synthetic routes to Benzo[d]oxazole-2-carbonitrile.
Route A: The Sandmeyer Reaction Pathway

This classic approach leverages the transformation of a 2-amino functionality into the desired nitrile. It is a reliable, multi-step sequence that begins with the construction of the 2-aminobenzoxazole precursor.

Step 1: Synthesis of 2-Aminobenzoxazole

The cyclization of o-aminophenol is a foundational step. While the use of highly toxic cyanogen bromide (BrCN) is well-documented, safer and more modern electrophilic cyanating agents are preferred.[3]

Experimental Protocol: Synthesis of 2-Aminobenzoxazole [3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-aminophenol (1.0 eq) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq) in 1,4-dioxane (approx. 0.2 M).

  • Catalyst Addition: To the stirred solution, add a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) dropwise. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-aminobenzoxazole.

Step 2: Sandmeyer Reaction

The Sandmeyer reaction provides a robust method for converting the synthesized 2-aminobenzoxazole into the target nitrile.[5][6]

Experimental Protocol: Synthesis of Benzo[d]oxazole-2-carbonitrile [5][7]

  • Diazotization: Suspend 2-aminobenzoxazole (1.0 eq) in an aqueous solution of HCl (3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold cyanide solution. Vigorous nitrogen evolution will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.

Route B: Nucleophilic Aromatic Substitution Pathway

This two-step route involves the initial formation of a 2-halobenzoxazole, which then undergoes nucleophilic substitution with a cyanide salt. This pathway is often advantageous due to the high efficiency of the final substitution step.[8][9]

Step 1: Synthesis of 2-Chlorobenzoxazole

2-Chlorobenzoxazole can be prepared from the readily available benzoxazol-2(3H)-one or 2-mercaptobenzoxazole.[10][11]

Experimental Protocol: Synthesis of 2-Chlorobenzoxazole from 2-Mercaptobenzoxazole [10]

  • Reaction Setup: Suspend 2-mercaptobenzoxazole (1.0 eq) in thionyl chloride (SOCl₂) (5-10 volumes).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).

  • Reaction: Heat the mixture to reflux for 5 hours.

  • Isolation: After completion, cool the reaction and remove the excess SOCl₂ by distillation under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (eluent: petroleum ether/ethyl acetate) to afford 2-chlorobenzoxazole.

Step 2: Nucleophilic Substitution

The electron-deficient C2 position of 2-chlorobenzoxazole is highly susceptible to nucleophilic attack by cyanide ions.[9][12]

Experimental Protocol: Synthesis of Benzo[d]oxazole-2-carbonitrile [8][13]

  • Reaction Setup: Dissolve 2-chlorobenzoxazole (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Properties

Benzo[d]oxazole-2-carbonitrile is typically a stable, crystalline solid at room temperature. Its key properties are summarized below.

PropertyValue
Molecular Formula C₈H₄N₂O
Molecular Weight 144.13 g/mol
Appearance White to off-white crystalline solid
Melting Point Approx. 110-115 °C (Varies with purity)
Solubility Soluble in most organic solvents (DCM, EtOAc, Acetone); Insoluble in water
CAS Number 3313-37-9
Spectroscopic Characterization
  • ¹H NMR: The spectrum is characterized by signals in the aromatic region (typically δ 7.4-7.9 ppm), corresponding to the four protons on the fused benzene ring. The exact chemical shifts and coupling patterns depend on the solvent.

  • ¹³C NMR: The spectrum will show eight distinct signals. The nitrile carbon (C≡N) appears characteristically downfield (δ ~115-120 ppm). The C2 carbon of the oxazole ring is also significantly downfield (δ >150 ppm), influenced by the adjacent oxygen and nitrogen atoms. The remaining six aromatic carbons appear in the typical δ 110-150 ppm range.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretch is observed around 2230-2240 cm⁻¹. Other key absorptions include C=N stretching (~1600-1650 cm⁻¹) and C-O stretching (~1200-1250 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) is readily observed at m/z = 144.

Reactivity and Synthetic Applications

The dual reactivity conferred by the benzoxazole core and the 2-cyano group makes this molecule a powerful synthetic intermediate. The electron-withdrawing nature of the nitrile activates the azadiene system of the oxazole ring for cycloaddition reactions, while the nitrile group itself is a versatile handle for a variety of nucleophilic additions and transformations.

[4+2] Cycloaddition Reactions (Hetero-Diels-Alder)

The C=N double bond within the benzoxazole ring can function as a dienophile in hetero-Diels-Alder reactions.[14][15] This reactivity is significantly enhanced by the electron-withdrawing cyano group at the C2 position, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating a [4π + 2π] cycloaddition with electron-rich dienes.[16][17] This provides a powerful route to complex, fused heterocyclic systems.

Fig 2. Diels-Alder reaction of Benzo[d]oxazole-2-carbonitrile.

Experimental Protocol: Representative Diels-Alder Reaction [17]

  • Reaction Setup: In a sealed tube or high-pressure vessel, combine Benzo[d]oxazole-2-carbonitrile (1.0 eq) and a suitable electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0-3.0 eq) in a high-boiling solvent such as toluene or xylene.

  • Reaction: Heat the mixture to 120-150 °C for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting cycloadduct by column chromatography on silica gel to isolate the desired product.

[3+2] Cycloaddition Reactions

Both the C=N bond of the oxazole and the C≡N of the nitrile can act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides, azides, or nitrones.[18][19] Reaction with nitrile oxides, for example, can generate highly functionalized oxadiazole-fused ring systems, which are of significant interest in medicinal chemistry.[20]

Reactions of the Cyano Group

The nitrile functionality is a versatile precursor to other important functional groups.

Nucleophilic Addition of Organometallic Reagents

Grignard reagents and organolithiums readily add to the electrophilic carbon of the nitrile to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate furnishes a ketone, providing a powerful method for C-C bond formation.[21][22]

Fig 3. Grignard addition to the nitrile group.

Experimental Protocol: Grignard Reaction with the Cyano Group

  • Reaction Setup: To a solution of Benzo[d]oxazole-2-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

  • Extraction and Purification: Extract the mixture with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting 2-acylbenzoxazole derivative by column chromatography.

Hydrolysis and Other Transformations
  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding Benzo[d]oxazole-2-carboxamide or further to Benzo[d]oxazole-2-carboxylic acid .[23][24] These derivatives are valuable intermediates for amide couplings and other transformations.

  • Reduction: The nitrile can be reduced to a 2-(aminomethyl)benzoxazole using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing access to primary amine derivatives.

Applications in Drug Discovery and Materials Science

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][25][26] Benzo[d]oxazole-2-carbonitrile serves as an ideal starting point for the development of compound libraries for high-throughput screening. Its defined points of reactivity allow for systematic structural diversification.

Fig 4. Diversification pathways for drug discovery.

The ability to easily convert the cyano group into ketones, amides, and amines, coupled with the potential to introduce substituents on the benzene ring by starting with substituted o-aminophenols, allows for a thorough exploration of the chemical space around the benzoxazole core. This strategic functionalization is key to optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

Benzo[d]oxazole-2-carbonitrile is a high-value building block whose synthetic potential is rooted in the strategic placement of the nitrile group on the privileged benzoxazole scaffold. This functionalization activates the molecule for a range of cycloaddition reactions while also providing a versatile handle for conversion into other key functional groups. The reliable synthetic routes to this compound, combined with its diverse reactivity, make it an indispensable tool for organic chemists in academia and industry. Its application in the construction of complex molecules positions it at the forefront of discovery efforts in medicinal chemistry and materials science, promising continued innovation and the development of novel, functional compounds.

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Methodological & Application

Application Notes and Protocols for the N-alkylation of Benzo[d]oxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Benzo[d]oxazole-2-carbonitriles

The benzo[d]oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of a carbonitrile group at the 2-position significantly modulates the electronic properties of the ring system, rendering it an interesting building block for the synthesis of novel bioactive compounds and functional materials. N-alkylation of the benzo[d]oxazole nitrogen atom provides a straightforward method for introducing molecular diversity and fine-tuning the steric and electronic properties of the final compounds. This application note provides a detailed experimental procedure for the N-alkylation of Benzo[d]oxazole-2-carbonitrile, including insights into the reaction mechanism, optimization of reaction conditions, and methods for purification and characterization of the N-alkylated products. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to synthesize and explore this important class of molecules.

Reaction Mechanism: A Base-Mediated Nucleophilic Substitution

The N-alkylation of Benzo[d]oxazole-2-carbonitrile proceeds via a two-step mechanism initiated by the deprotonation of the nitrogen atom, followed by a nucleophilic attack of the resulting anion on an alkylating agent.

  • Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom of the benzo[d]oxazole ring, forming a resonance-stabilized benzoxazolide anion. The electron-withdrawing nature of the 2-cyano group increases the acidity of the N-H proton, facilitating this deprotonation step.

  • Nucleophilic Substitution: The benzoxazolide anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent (typically an alkyl halide) in an SN2 reaction. This results in the formation of the N-alkylated product and a salt byproduct.

N_Alkylation_Mechanism Reactant Benzo[d]oxazole-2-carbonitrile Anion Benzoxazolide Anion Reactant->Anion Deprotonation Base Base (e.g., NaH, K2CO3) Base->Anion AlkylHalide Alkyl Halide (R-X) Product N-Alkylated Product AlkylHalide->Product Anion->Product SN2 Attack Byproduct Salt Byproduct Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup: Benzo[d]oxazole-2-carbonitrile, Anhydrous Solvent Base_Add 2. Add Base (e.g., NaH, K2CO3) at 0 °C Setup->Base_Add Stir1 3. Stir at 0 °C for 30-60 min Base_Add->Stir1 Alkyl_Add 4. Add Alkyl Halide at 0 °C Stir1->Alkyl_Add Stir2 5. Stir at RT for 2-24 h (Monitor by TLC) Alkyl_Add->Stir2 Quench 6. Quench with Water Stir2->Quench Extract 7. Extract with Organic Solvent Quench->Extract Wash 8. Wash with Water & Brine Extract->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Purify by Chromatography or Recrystallization Dry->Purify

Application Notes and Protocols for the Biological Screening of Benzo[d]oxazole-2-carbonitrile Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the biological screening of Benzo[d]oxazole-2-carbonitrile libraries, a class of compounds with significant potential in drug discovery. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets and exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of a 2-carbonitrile group introduces a unique chemical feature—an electrophilic center that can potentially engage in covalent interactions with nucleophilic residues in target proteins. This necessitates a specialized screening approach to both identify potent inhibitors and characterize their mechanism of action, while carefully assessing for off-target reactivity.

This guide is structured to provide a comprehensive workflow, from initial assay design and primary screening to robust hit validation and characterization of potential covalent modifiers.

Introduction to Benzo[d]oxazole-2-carbonitriles in Drug Discovery

Benzo[d]oxazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in various pharmacologically active agents.[4] Their planar structure and ability to participate in various non-covalent interactions make them versatile scaffolds for targeting enzymes and receptors. The addition of a 2-carbonitrile moiety transforms the molecule by introducing an electrophilic "warhead." This nitrile group can react with nucleophilic amino acid residues, such as cysteine, within a protein's binding site, leading to the formation of a stable covalent bond.[5][6] This covalent inhibition can offer advantages such as increased potency and prolonged duration of action.[7] However, the inherent reactivity also presents challenges, including the potential for off-target modifications and idiosyncratic toxicity. Therefore, a screening protocol for these libraries must be meticulously designed to identify specific, on-target covalent inhibitors while simultaneously flagging promiscuous reactive compounds.

The Screening Cascade: A Multi-Stage Approach

The biological screening of a Benzo[d]oxazole-2-carbonitrile library is best approached as a multi-stage process, or "screening cascade." This strategy is designed to efficiently identify and validate promising hit compounds while systematically eliminating false positives and compounds with undesirable properties.[1]

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Secondary Assays & Lead Optimization Assay Development Assay Development HTS HTS Assay Development->HTS Optimized Assay Hit Confirmation Hit Confirmation HTS->Hit Confirmation Initial Hits Covalent Mechanism Assessment Covalent Mechanism Assessment Hit Confirmation->Covalent Mechanism Assessment Confirmed Hits Secondary Assays Secondary Assays Covalent Mechanism Assessment->Secondary Assays Validated Covalent Hits Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Characterized Leads

Caption: A generalized workflow for the screening of Benzo[d]oxazole-2-carbonitrile libraries.

Part I: Primary Screening

The primary screen is the first step in interrogating the compound library and is designed to identify "initial hits" that exhibit activity in a high-throughput format.

Assay Development and Target Selection

The choice of assay is dictated by the biological target of interest. Benzo[d]oxazole derivatives have been investigated against a variety of targets, including kinases, proteases, and other enzymes.[3][8] Given the potential covalent mechanism of action of the 2-carbonitrile group, targets with a nucleophilic residue (e.g., cysteine) in or near the active site are particularly attractive.

Key Considerations for Assay Development:

  • Assay Format: Both biochemical (enzymatic) and cell-based assays can be employed.

    • Biochemical Assays: Offer a direct measure of target engagement and are generally easier to automate for high-throughput screening (HTS).[9] Fluorescence-based readouts are common for enzyme inhibition assays.[9]

    • Cell-Based Assays: Provide a more physiologically relevant context by assessing compound activity in intact cells.[10] However, they can be more complex to develop and interpret.

  • Reagent Compatibility: Ensure that assay components are compatible with potentially reactive compounds. Avoid assay formats that are susceptible to interference from electrophilic compounds.

  • Control Compounds: Include appropriate positive and negative controls. For enzymatic assays, a known inhibitor of the target should be used. For cell-based assays, a compound with a known cellular phenotype is essential.

High-Throughput Screening (HTS) Protocol

The goal of the HTS is to rapidly screen the entire library to identify compounds that meet a predefined activity threshold.

Step-by-Step HTS Protocol (Example: Enzymatic Inhibition Assay):

  • Compound Plating:

    • Prepare stock solutions of the Benzo[d]oxazole-2-carbonitrile library compounds in 100% DMSO.[11]

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384- or 1536-well assay plate to achieve the desired final screening concentration (typically 1-10 µM).

  • Enzyme and Substrate Addition:

    • Add the enzyme solution to all wells, except for the negative control wells.

    • Incubate the plates for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction. This pre-incubation step is crucial for covalent inhibitors to allow time for the covalent reaction to occur.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection:

    • After a specified reaction time, stop the reaction (if necessary) and measure the signal using a plate reader compatible with the assay format (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis:

    • Normalize the data to the positive and negative controls on each plate.

    • Calculate the percent inhibition for each compound.

    • Identify initial "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).[12]

Part II: Hit Confirmation and Validation

The initial hits from the HTS are often contaminated with false positives. The hit confirmation and validation phase is designed to eliminate these artifacts and confirm the activity of the true hits.

Hit Confirmation

The primary goal of hit confirmation is to re-test the initial hits to ensure their activity is reproducible.

Protocol for Hit Confirmation:

  • Re-synthesis or Re-sourcing: Obtain a fresh sample of the hit compound, either through re-synthesis or from a different commercial source, to rule out issues with the original sample (e.g., degradation, contamination).

  • Dose-Response Analysis:

    • Generate a dose-response curve for each confirmed hit by testing it over a range of concentrations (e.g., 8-10 concentrations in a semi-log dilution series).

    • Determine the IC50 value (the concentration at which 50% of the target activity is inhibited). A clear dose-response relationship is a strong indicator of true activity.

Covalent Mechanism Assessment

For Benzo[d]oxazole-2-carbonitrile hits, it is crucial to investigate whether their inhibitory activity is due to a covalent interaction with the target protein.

Experimental Approaches to Assess Covalency:

  • Mass Spectrometry (MS)-Based Assays:

    • Protocol: Incubate the purified target protein with the hit compound and then analyze the protein by intact mass spectrometry.[13] A mass shift corresponding to the molecular weight of the compound indicates covalent modification.[14] Further analysis by peptide mapping (LC-MS/MS) can identify the specific amino acid residue that has been modified.[15]

  • IC50 Shift Assay:

    • Protocol: Determine the IC50 of the hit compound with and without a pre-incubation period with the target enzyme. A time-dependent decrease in the IC50 value is indicative of covalent inhibition.[7]

  • Washout Experiments (Jump Dilution):

    • Protocol: Pre-incubate the enzyme with a high concentration of the inhibitor. Then, rapidly dilute the mixture to a concentration below the IC50 and monitor the recovery of enzyme activity over time. For an irreversible covalent inhibitor, enzyme activity will not recover.[7]

Part III: Secondary Assays and Lead Optimization

Validated hits with a confirmed covalent mechanism of action are advanced to secondary assays for further characterization and to initiate the lead optimization process.

Cellular Target Engagement

It is essential to confirm that the compound can engage its target in a cellular environment.

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.[16]

    • Protocol: Treat intact cells with the compound, then heat the cell lysate to various temperatures.[1][17] The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other methods. A shift in the melting curve of the target protein in the presence of the compound confirms target engagement.[18][19]

Selectivity and Off-Target Reactivity Profiling

A critical step for covalent inhibitors is to assess their selectivity and potential for off-target reactivity.

  • Glutathione (GSH) Reactivity Assay:

    • Principle: Glutathione is a cellular thiol that can react with non-specific electrophiles. A high reactivity with GSH can be a predictor of off-target effects.

    • Protocol: Incubate the compound with a known concentration of GSH and monitor the depletion of the compound over time using LC-MS.[15] Compounds with a short half-life in the presence of GSH are likely to be promiscuous electrophiles.

  • Proteome-Wide Reactivity Profiling:

    • Advanced chemoproteomic techniques can be used to identify all cellular proteins that are covalently modified by the compound. This provides a comprehensive view of the compound's selectivity.

Cytotoxicity and Other Cellular Assays
  • Cytotoxicity Assays:

    • Purpose: To determine the concentration at which the compound is toxic to cells.[19] This is crucial for establishing a therapeutic window.

    • Methods: Common cytotoxicity assays measure membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT or resazurin reduction).

  • Phenotypic Assays:

    • Assess the effect of the compound on a cellular phenotype that is relevant to the disease of interest (e.g., apoptosis, cell cycle arrest, inhibition of signaling pathways).[10]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for a Benzon[d]oxazole-2-carbonitrile Hit

ParameterResultInterpretation
Primary Screen
% Inhibition @ 10 µM85%Initial hit identified
Hit Confirmation
IC50500 nMPotent inhibitor
Covalent Mechanism
Intact MS+158 Da mass shiftCovalent modification confirmed
LC-MS/MSCys285 modifiedBinding site identified
Cellular Assays
CETSA Tagg shift+5°CTarget engagement in cells confirmed
Selectivity
GSH t1/2> 6 hoursLow off-target reactivity predicted
Cytotoxicity
CC50 (HepG2 cells)25 µMTherapeutic window of 50-fold

Conclusion

The biological screening of Benzo[d]oxazole-2-carbonitrile libraries presents a unique opportunity to discover novel covalent inhibitors with therapeutic potential. The protocol outlined in these application notes provides a comprehensive and robust framework for identifying and characterizing these compounds. By carefully considering the potential for covalent modification and incorporating specific assays to assess this mechanism of action and off-target reactivity, researchers can increase the likelihood of success in their drug discovery programs. The multi-stage screening cascade, from high-throughput primary screening to detailed secondary assays, ensures that resources are focused on the most promising candidates, ultimately accelerating the path from hit to lead.

References

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The Versatile Scaffold: Application Notes and Protocols for Benzo[d]oxazole-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]oxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among its derivatives, Benzo[d]oxazole-2-carbonitrile stands out as a particularly versatile building block and a pharmacophore of interest. Its unique electronic properties and reactive nitrile group make it a valuable starting material for the synthesis of diverse heterocyclic compounds and a key constituent in the design of novel therapeutic agents.

This technical guide provides an in-depth exploration of the applications of Benzo[d]oxazole-2-carbonitrile in medicinal chemistry. We will delve into its synthesis, its role as a synthetic intermediate, and its potential as a lead compound in the development of anti-inflammatory and anticancer agents. Detailed experimental protocols are provided to enable researchers to harness the potential of this valuable molecule in their drug discovery endeavors.

The Synthetic Utility of Benzo[d]oxazole-2-carbonitrile

The primary importance of Benzo[d]oxazole-2-carbonitrile in medicinal chemistry lies in its utility as a synthetic intermediate. The electron-withdrawing nature of the nitrile group activates the 2-position of the benzoxazole ring, making it susceptible to a variety of chemical transformations.

One of the most significant applications is its conversion to 2-tetrazolyl-benzoxazoles. Tetrazoles are recognized as bioisosteres of carboxylic acids and are prevalent in many marketed drugs due to their favorable metabolic stability and ability to participate in hydrogen bonding.[1] The [2+3] cycloaddition reaction of the nitrile group in Benzo[d]oxazole-2-carbonitrile with an azide source, such as sodium azide, provides a direct route to these valuable tetrazole derivatives.

Below is a generalized workflow for the synthesis of Benzo[d]oxazole-2-carbonitrile and its subsequent conversion to a tetrazole derivative.

G cluster_synthesis Synthesis of Benzo[d]oxazole-2-carbonitrile cluster_derivatization Derivatization to a Tetrazole A 2-Aminophenol C One-Pot Cyclization A->C B Malononitrile B->C D Benzo[d]oxazole-2-carbonitrile C->D Yield: Moderate to Good E Benzo[d]oxazole-2-carbonitrile G [2+3] Cycloaddition E->G F Sodium Azide (NaN3) F->G H 2-(1H-tetrazol-5-yl)benzo[d]oxazole G->H Bioisosteric Replacement

Caption: Synthetic pathway from 2-aminophenol to a tetrazole derivative via Benzo[d]oxazole-2-carbonitrile intermediate.

Protocol 1: One-Pot Synthesis of Benzo[d]oxazole-2-carbonitrile

This protocol is adapted from general methods for the synthesis of 2-substituted benzoxazoles.[2][3]

Materials:

  • 2-Aminophenol

  • Malononitrile

  • Lead tetraacetate

  • Ethanol

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2-aminophenol (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add malononitrile (1.0 mmol).

  • Add lead tetraacetate (1.1 mmol) portion-wise to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Benzo[d]oxazole-2-carbonitrile.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Causality behind Experimental Choices:

  • One-Pot Reaction: This approach is efficient as it combines multiple synthetic steps (condensation and cyclization) into a single operation, saving time and resources.[2]

  • Lead Tetraacetate: This reagent acts as an oxidizing agent to facilitate the cyclization and subsequent aromatization to the benzoxazole ring system.

  • Ethanol: A common and relatively benign solvent that is suitable for reflux conditions.

  • TLC Monitoring: Essential for determining the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

  • Column Chromatography: A standard and effective method for purifying the final product from starting materials and reaction intermediates.

Anti-Inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[4] The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have highlighted the potential of benzoxazole derivatives as COX-2 inhibitors.[5][6] The structural features of the benzoxazole scaffold allow for favorable interactions within the active site of the COX-2 enzyme.

The following diagram illustrates the general mechanism of COX-2 inhibition and its role in the inflammatory cascade.

G A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins B->C D Inflammation (Pain, Fever, Swelling) C->D E Benzo[d]oxazole-2-carbonitrile Derivative E->B Inhibition

Caption: Inhibition of the COX-2 pathway by a Benzo[d]oxazole-2-carbonitrile derivative, blocking the production of inflammatory prostaglandins.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits and published methodologies.[7][8]

Materials:

  • COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, arachidonic acid substrate, and detection reagents)

  • Benzo[d]oxazole-2-carbonitrile or its derivatives

  • Celecoxib (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Compound Preparation: Prepare a stock solution of Benzo[d]oxazole-2-carbonitrile and the positive control (Celecoxib) in DMSO. Prepare a dilution series to determine the IC₅₀ value.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Include wells for a no-enzyme control and a vehicle control (DMSO).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit instructions (typically 10-15 minutes).

  • Detection: Stop the reaction and measure the fluorescence according to the kit's protocol. The fluorescence signal is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the COX-2 activity, by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Self-Validating System:

  • Positive Control: The inclusion of a known COX-2 inhibitor like Celecoxib validates the assay's ability to detect inhibition.

  • Negative Controls: The no-enzyme and vehicle controls ensure that the observed effects are due to the test compound's interaction with the enzyme and not other factors.

  • Dose-Response Curve: A clear dose-dependent inhibition provides confidence in the compound's activity.

Table 1: COX-2 Inhibitory Activity of Selected Benzoxazole Derivatives

CompoundDerivativeIC₅₀ (µM) for COX-2Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
1 N-(2-(3,5-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide< 1Not Reported[5]
2 2-(((5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazole63.67% inhibition at 10 µMNot Reported[5]
3 1,4-benzoxazine derivative0.57 - 0.72186.8 - 242.4[8]

Anticancer Applications: Inducing Cytotoxicity in Cancer Cells

The benzoxazole scaffold is a common feature in a variety of natural and synthetic compounds exhibiting potent anticancer activity.[9][10] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis (programmed cell death).

The cytotoxicity of Benzo[d]oxazole-2-carbonitrile and its derivatives can be evaluated against a panel of cancer cell lines using in vitro assays such as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

The following workflow outlines the process of evaluating the in vitro anticancer activity of a test compound.

G A Cancer Cell Lines (e.g., MCF-7, HeLa) B Treatment with Benzo[d]oxazole-2-carbonitrile (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Measure Absorbance D->E F Calculate Cell Viability (%) E->F G Determine IC50 Value F->G

Caption: Workflow for determining the in vitro anticancer activity of Benzo[d]oxazole-2-carbonitrile using the MTT assay.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard procedure for assessing cell viability.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Benzo[d]oxazole-2-carbonitrile or its derivatives

  • Doxorubicin or Cisplatin (positive control)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the no-treatment control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Rationale for Experimental Design:

  • Cell Lines: Using multiple cancer cell lines provides a broader understanding of the compound's spectrum of activity.

  • Positive Control: A known anticancer drug is essential to validate the assay and provide a benchmark for the potency of the test compound.

  • Time-Dependent Study: Assessing cytotoxicity at different time points can reveal information about the compound's mechanism of action (e.g., rapid vs. slow-acting).

  • IC₅₀ Determination: This is a standard metric for quantifying the potency of a cytotoxic agent.

Table 2: Cytotoxic Activity of Selected Benzoxazole Derivatives against Human Cancer Cell Lines

CompoundDerivativeCell LineIC₅₀ (µM)Reference
4 Benzothiazole derivativeMCF-77.39[10]
5 Benzothiazole derivativeMCF-75.15[10]
6 2-substituted benzo[d][2][11]azoleMCF-732.21 ± 0.78[7]
7 Pyrimidine-5-carbonitrile with benzo[d]oxazoleMCF-75.4 - 7.2[12]

Note: Specific IC₅₀ values for Benzo[d]oxazole-2-carbonitrile would need to be determined experimentally. The data presented here for related derivatives provide a context for its potential activity.

Conclusion and Future Directions

Benzo[d]oxazole-2-carbonitrile is a valuable and versatile molecule in the landscape of medicinal chemistry. Its utility as a synthetic precursor, particularly for the generation of tetrazole-containing compounds, provides a gateway to a vast chemical space with proven therapeutic relevance. Furthermore, the inherent biological potential of the benzoxazole scaffold suggests that Benzo[d]oxazole-2-carbonitrile and its derivatives are promising candidates for further investigation as anti-inflammatory and anticancer agents.

The protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activities of this intriguing compound. Future research should focus on a more extensive exploration of the structure-activity relationships of Benzo[d]oxazole-2-carbonitrile derivatives to optimize their potency and selectivity for specific biological targets. In vivo studies will also be crucial to validate the therapeutic potential of promising lead compounds identified through in vitro screening. The continued exploration of this scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • A review on various synthetic methods of benzoxazole moiety. (n.d.). Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]

  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][2][11]azoles. (2021). Molecules. Retrieved from [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. Retrieved from [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules. Retrieved from [Link]

  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (2016). Chemical Biology & Drug Design. Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry. Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved from [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity. Retrieved from [Link]

  • Cytotoxicity induced in MCF-7, HeLa, A549, and K562 by compounds 2a-d. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (2016). Chemical Biology & Drug Design. Retrieved from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2020). New Journal of Chemistry. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2022). RSC Advances. Retrieved from [Link]

  • Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. (2022). ResearchGate. Retrieved from [Link]

Sources

"developing novel anti-inflammatory agents from Benzo[d]oxazole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development of Novel Anti-inflammatory Agents from Benzo[d]oxazole-2-carbonitrile

Introduction: Targeting Inflammation with a Privileged Scaffold

Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS).[1][2] Consequently, inhibiting these pathways is a major goal in modern drug discovery.

The benzoxazole scaffold is a "privileged" structure in medicinal chemistry, offering a versatile platform for designing molecules with potent biological activities.[3] Derivatives have been shown to modulate key inflammatory mediators, including nitric oxide (NO), TNF-α, and various interleukins.[3] This application note provides a comprehensive, step-by-step framework for the synthesis, screening, and mechanistic evaluation of novel anti-inflammatory agents derived from a specific, promising core: Benzo[d]oxazole-2-carbonitrile. The protocols herein are designed to be self-validating, providing researchers with a robust workflow from initial compound synthesis to a mechanistically informed lead candidate.

Section 1: Synthesis of Benzo[d]oxazole-2-carbonitrile Derivatives

The critical starting point is the efficient and safe synthesis of the core scaffold and its derivatives. Traditional methods often rely on highly toxic reagents like cyanogen bromide. The following protocol is adapted from modern, safer methodologies involving the cyclization of 2-aminophenols.[4] This approach provides a solid foundation for creating a library of substituted analogs for structure-activity relationship (SAR) studies.

Protocol 1.1: Synthesis of Benzo[d]oxazole-2-carbonitrile

This protocol describes a plausible laboratory-scale synthesis. The rationale is to use a non-hazardous electrophilic cyanating agent for the cyclization of a 2-aminophenol precursor.

Materials:

  • 2-Aminophenol

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Lewis Acid (e.g., Zinc Chloride, ZnCl₂)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 2-aminophenol (1.0 eq) and anhydrous THF.

  • Addition of Reagents: Add NCTS (1.1 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Initiation of Cyclization: Slowly add the Lewis acid, ZnCl₂ (1.5 eq), to the cooled mixture. The choice of a Lewis acid is to catalyze the cyclization reaction effectively.[4]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Benzo[d]oxazole-2-carbonitrile.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: In Vitro Screening Cascade for Anti-Inflammatory Activity

A tiered screening approach is essential for efficiently identifying promising candidates while minimizing resource expenditure. The workflow begins with broad screening for anti-inflammatory effects and cytotoxicity, followed by more specific assays for confirmed "hits."

graph TD { rankdir="TB"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize=10, color="#5F6368"]; subgraph "Screening Workflow" A["Library of Benzo[d]oxazole-2-carbonitrile Analogs"]; B["Protocol 2.1: Cytotoxicity Assay (MTT) Determine CC₅₀"]; C["Protocol 2.2: Primary Screen - NO Inhibition Assay Determine IC₅₀ in LPS-stimulated RAW 264.7 cells"]; D{"Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀"}; E["Protocol 2.3: Secondary Screen - Cytokine Inhibition (TNF-α & IL-6 ELISA)"]; F["Confirmed Hits for Mechanistic Studies"]; end A --> B; A --> C; B --> D; C --> D; D --> E; E --> F; }
Figure 1: In Vitro Anti-Inflammatory Screening Workflow.
Protocol 2.1: Cytotoxicity Assessment (MTT Assay)

Before evaluating for anti-inflammatory activity, it is crucial to determine the concentrations at which the compounds are non-toxic to the cells. This ensures that any observed reduction in inflammatory markers is not simply due to cell death.

Cell Line: Murine macrophage cell line RAW 264.7. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 5 × 10⁴ cells/well) into a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.

Protocol 2.2: Primary Screening - Nitric Oxide (NO) Inhibition Assay

LPS, a component of Gram-negative bacteria, stimulates macrophages to produce large amounts of NO via iNOS.[6] Measuring the inhibition of NO production is a robust and high-throughput primary screen for anti-inflammatory activity.[3][7]

Principle: NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified.[8][9]

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.1.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • Griess Assay:

    • Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent [a 1:1 mixture of 1% (w/v) sulfanilamide in 2.5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid] to each well.[5]

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the IC₅₀ (50% inhibitory concentration) for each compound.

Data Presentation: Hit Prioritization

Compounds with a high Selectivity Index (SI = CC₅₀ / IC₅₀) are prioritized, as this indicates a specific anti-inflammatory effect rather than general toxicity.

Compound IDCC₅₀ (µM) (MTT Assay)IC₅₀ (µM) (NO Inhibition)Selectivity Index (SI)
BZO-CN-001>1005.2>19.2
BZO-CN-00285.345.11.9
BZO-CN-003>1008.9>11.2
Dexamethasone>1000.5>200
Protocol 2.3: Secondary Screening - Quantification of Pro-inflammatory Cytokines

Confirmed, non-toxic hits from the primary screen should be further evaluated for their ability to inhibit the production of key pro-inflammatory cytokines like TNF-α and IL-6.[7]

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in biological samples. A capture antibody coated on the plate binds the cytokine, which is then detected by a second, enzyme-linked antibody.

Step-by-Step Procedure (General ELISA Protocol):

  • Sample Collection: Culture, treat, and stimulate RAW 264.7 cells with LPS as described in Protocol 2.2. Collect the cell culture supernatant for analysis.

  • Coating: Coat a 96-well ELISA plate with the capture antibody (e.g., anti-human IL-6 antibody) overnight at 4°C.[10]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]

  • Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[10]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[10]

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Avidin-HRP). Incubate for 30-60 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-20 minutes).[11]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations. Determine the IC₅₀ value for each compound's inhibition of TNF-α and IL-6.

Section 3: Mechanistic Studies - Elucidating the Mode of Action

Understanding how a compound works is critical for lead optimization. The NF-κB and MAPK pathways are primary signaling cascades that control the production of NO, TNF-α, and IL-6 in response to LPS.[12] Western blotting can be used to determine if the test compounds inhibit the activation of these pathways.

graph TD { rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Simplified NF-κB Signaling Pathway and Potential Point of Inhibition.
Protocol 3.1: Western Blot Analysis of NF-κB and MAPK Pathways

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of target proteins. To assess pathway activation, antibodies that recognize the phosphorylated (active) forms of key proteins (e.g., p-IκBα, p-p38) are used and compared to the total amount of that protein.

Step-by-Step Procedure:

  • Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates (e.g., 4 × 10⁵ cells/mL).[12] Pre-treat with the test compound for 1 hour, then stimulate with 1 µg/mL LPS for a shorter duration (e.g., 30 minutes) to capture peak pathway activation.[12]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-p38, p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Section 4: Preclinical Development Considerations

Once a compound demonstrates potent in vitro activity and a clear mechanism of action, the next phase involves transitioning to in vivo models to assess efficacy and safety in a whole-organism context. This stage is highly regulated and must adhere to strict guidelines.

graph TD { rankdir="TB"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize=10, color="#5F6368"]; subgraph "Preclinical Progression" A["Validated In Vitro Hit (Potent, Selective, Non-Toxic)"]; B["Pharmacokinetics (PK) ADME Studies"]; C["In Vivo Efficacy Models (e.g., LPS Challenge, Paw Edema)"]; D["Toxicology & Safety Pharmacology (GLP Studies)"]; E["IND-Enabling Studies"]; end A --> B; A --> C; C --> D; B --> D; D --> E; }
Figure 3: High-Level Overview of the Path from In Vitro Hit to IND Submission.

Key Steps in Preclinical Research:

  • In Vivo Efficacy: The anti-inflammatory effects must be confirmed in relevant animal models. Common models include the carrageenan-induced paw edema model for acute inflammation or LPS-induced systemic inflammation models where cytokine levels in the blood can be measured.[13][14] The choice of model is critical and should align with the intended clinical application.[15]

  • Pharmacokinetics (PK): Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. This information is vital for determining appropriate dosing regimens.[16]

  • Safety and Toxicology: Before any human trials, comprehensive safety studies must be conducted. These are performed under Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA (21 CFR Part 58).[17] These studies identify potential target organs for toxicity and establish a safe starting dose for clinical trials.[18]

Conclusion

The development of novel anti-inflammatory agents from the Benzo[d]oxazole-2-carbonitrile scaffold represents a promising avenue for therapeutic innovation. The systematic application of the protocols detailed in this guide—from rational synthesis and a tiered in vitro screening cascade to focused mechanistic studies—provides a robust and efficient pathway for identifying and validating lead candidates. By integrating cytotoxicity assessments at an early stage and elucidating the mechanism of action through pathway analysis, researchers can build a comprehensive data package, increasing the probability of successful translation into in vivo studies and, ultimately, clinical development.

References

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers.
  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate.
  • The Anti-Inflammatory Power of Benzoxazole Derivatives: Innovations from NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research.
  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • In Vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
  • Step 2: Preclinical Research. FDA.
  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC.
  • Use of Inhibitors in the Study of MAP Kinases. PMC.
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
  • The NF-kB Signaling Pathway. Creative Diagnostics.
  • MAPK Inhibitors | Signaling pathway. Selleck Chemicals.
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  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI.
  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Sigma-Aldrich.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
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  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC.
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Application Notes and Protocols: Versatile Functionalization of the Cyano Group in Benzo[d]oxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzo[d]oxazole core is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing novel therapeutic agents and molecular probes.[2][4] Among its derivatives, Benzo[d]oxazole-2-carbonitrile stands out as a particularly valuable synthetic intermediate.

The cyano group (nitrile) is far more than a simple substituent; it is a versatile chemical handle, a linchpin for a vast array of chemical transformations.[5][6] Its unique electronic structure, featuring an electrophilic carbon and a π-system, allows it to be converted into a diverse set of functional groups, including amides, carboxylic acids, amines, ketones, and even complex heterocyclic systems.[5][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for the functionalization of the cyano group in Benzo[d]oxazole-2-carbonitrile, offering field-proven protocols and explaining the causality behind key experimental choices.

This guide will explore four principal transformation pathways:

  • Hydrolysis: Conversion to amides and carboxylic acids.

  • Organometallic Addition: Carbon-carbon bond formation to yield ketones.

  • Reduction: Synthesis of primary amines.

  • Cycloaddition: Construction of five-membered heterocycles.

Each section is designed as a self-validating system, providing not just procedural steps but also the underlying mechanistic principles to empower researchers to adapt and troubleshoot these essential transformations.

G cluster_main Functionalization Pathways of Benzo[d]oxazole-2-carbonitrile cluster_hydrolysis Hydrolysis cluster_addition Organometallic Addition cluster_reduction Reduction cluster_cycloaddition [3+2] Cycloaddition start Benzo[d]oxazole-2-carbonitrile amide Benzo[d]oxazole-2-carboxamide start->amide Partial Hydrolysis ketone 2-Acylbenzo[d]oxazole (Ketone) start->ketone Grignard R-MgX then H3O+ amine (Benzo[d]oxazol-2-yl)methanamine (Primary Amine) start->amine LAH or H2/Catalyst tetrazole 2-(1H-Tetrazol-5-yl)benzo[d]oxazole (Tetrazole) start->tetrazole NaN3 acid Benzo[d]oxazole-2-carboxylic Acid amide->acid Full Hydrolysis G start Benzo[d]oxazole-2-carbonitrile reagent + R-MgX (Grignard) start->reagent intermediate Mg-Imine Salt Intermediate reagent->intermediate Nucleophilic Addition workup + H3O+ (Workup) intermediate->workup product 2-Acylbenzo[d]oxazole (Ketone) workup->product Hydrolysis

Sources

"in vitro assay for measuring COX-2 inhibition by Benzo[d]oxazole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Benzo[d]oxazole-2-carbonitrile as a Selective COX-2 Inhibitor via Fluorometric Analysis

Introduction

The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical pathway in anti-inflammatory drug discovery, aiming to mitigate the gastrointestinal toxicity associated with non-selective NSAIDs.[1][2] Benzo[d]oxazole derivatives have emerged as a privileged scaffold in medicinal chemistry due to their structural similarity to the indole ring of indomethacin and the naphthalene ring of naproxen.

This application note details a validated in vitro fluorometric assay to evaluate Benzo[d]oxazole-2-carbonitrile . While the benzoxazole core provides the primary binding interaction within the COX-2 hydrophobic channel, the C-2 carbonitrile group acts as a distinct electronic modulator. This protocol uses the peroxidase activity of COX-2 to oxidize Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) , providing a highly sensitive, high-throughput viable readout.

Key Mechanistic Insight: Unlike colorimetric TMPD assays, the Amplex Red method minimizes interference from compounds with high absorbance in the visible spectrum. This is crucial for benzoxazole nitriles, which may exhibit intrinsic fluorescence or absorbance in the UV-blue region.

Assay Principle & Mechanism

The assay relies on the dual catalytic activity of the COX-2 enzyme:

  • Cyclooxygenase Activity: Converts Arachidonic Acid (AA) to Prostaglandin G2 (PGG2).[3][4]

  • Peroxidase Activity: Reduces PGG2 to Prostaglandin H2 (PGH2).

During the peroxidase step, the enzyme transfers electrons from the fluorogenic probe (Amplex Red) to PGG2. This oxidation converts non-fluorescent Amplex Red into highly fluorescent Resorufin . The rate of Resorufin formation is directly proportional to COX-2 activity.

Mechanism of Action Diagram

COX2_Mechanism AA Arachidonic Acid COX_Cyclo COX-2 (Cyclooxygenase Site) AA->COX_Cyclo PGG2 PGG2 (Unstable Intermediate) COX_Cyclo->PGG2 COX_Perox COX-2 (Peroxidase Site) PGG2->COX_Perox PGH2 PGH2 COX_Perox->PGH2 Resorufin Resorufin (Fluorescent Ex:535nm / Em:587nm) COX_Perox->Resorufin Oxidation Amplex Amplex Red (Non-Fluorescent) Amplex->COX_Perox Co-substrate Inhibitor Benzo[d]oxazole- 2-carbonitrile Inhibitor->COX_Cyclo Inhibition

Figure 1: The dual-catalytic pathway of COX-2. The inhibitor blocks the conversion of AA to PGG2, preventing the downstream generation of the fluorescent Resorufin signal.

Materials & Reagents

ReagentSpecificationStorage
COX-2 Enzyme Human Recombinant (purity >90%)-80°C
Substrate Arachidonic Acid (AA), 10 mM in Ethanol-20°C (Under N2)
Fluorogenic Probe Amplex Red (ADHP), 10 mM in DMSO-20°C (Dark)
Cofactor Hemin (Porcine), 1 mM in 0.1 N NaOH4°C (Fresh)
Test Compound Benzo[d]oxazole-2-carbonitrileRT / -20°C
Reference Inhibitor Celecoxib or DuP-697-20°C
Assay Buffer 100 mM Tris-HCl, pH 8.0, 5 mM EDTA4°C
Plate 96-well Black, Flat-bottom (Non-binding)RT

Experimental Protocol

Phase A: Compound Preparation
  • Stock Solution: Dissolve Benzo[d]oxazole-2-carbonitrile in 100% DMSO to a concentration of 10 mM .

    • Note: Benzoxazoles are generally lipophilic. If precipitation occurs, sonicate for 5 minutes.

  • Serial Dilution: Prepare a 1:3 serial dilution series in DMSO (e.g., 10 mM down to 0.1 µM).

  • Intermediate Dilution: Dilute these DMSO stocks 1:10 into Assay Buffer to ensure the final DMSO concentration in the well is ≤ 2%.

Phase B: Enzyme Activation

Critical: COX-2 requires Hemin as a cofactor for activity.

  • Dilute the Recombinant COX-2 enzyme in Assay Buffer to a final concentration of 2–5 Units/mL .

  • Add Hemin (final conc. 1 µM).

  • Incubate on ice for 15 minutes to allow holoenzyme formation.

Phase C: Assay Workflow

Step 1: Pre-Incubation (Target Engagement)

  • Test Wells: Add 10 µL of Diluted Test Compound + 40 µL of COX-2/Hemin Mix.

  • Positive Control (100% Activity): Add 10 µL of 10% DMSO/Buffer + 40 µL of COX-2/Hemin Mix.

  • Background Control (0% Activity): Add 10 µL of 10% DMSO/Buffer + 40 µL of Buffer (No Enzyme).

  • Action: Incubate at 25°C for 10 minutes .

    • Rationale: Benzoxazole derivatives often exhibit time-dependent inhibition kinetics. Pre-incubation allows the compound to navigate the hydrophobic channel and bind Arg120 or Tyr355.

Step 2: Reaction Initiation

  • Prepare a Master Mix containing:

    • Arachidonic Acid (Final conc: 2 µM)

    • Amplex Red (Final conc: 5 µM)

  • Add 50 µL of Master Mix to all wells.

Step 3: Detection

  • Immediately place the plate in a fluorescence microplate reader.[5]

  • Excitation: 535 nm | Emission: 587 nm.[3][4][6]

  • Mode: Kinetic Read (read every 30 seconds for 10 minutes).

Workflow Diagram

Assay_Workflow cluster_0 Pre-Incubation (10 min @ 25°C) cluster_1 Initiation Start Start: Prepare Reagents Step1 Add 40µL Enzyme/Hemin + 10µL Inhibitor (Benzo-nitrile) Start->Step1 Step2 Add 50µL Substrate Mix (Arachidonic Acid + Amplex Red) Step1->Step2 Read Kinetic Read Ex:535nm / Em:587nm Step2->Read

Figure 2: Step-by-step liquid handling workflow for the 96-well fluorometric assay.

Data Analysis & Validation

  • Velocity Calculation: Determine the slope (RFU/min) of the linear portion of the kinetic curve (usually 2–7 minutes).

  • % Inhibition Calculation:

    
    
    
  • IC50 Determination: Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis). Fit the data using a non-linear regression (4-parameter logistic equation).

Acceptance Criteria
  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Celecoxib IC50 should fall within 30–70 nM (depending on specific enzyme lot).

  • Solvent Tolerance: DMSO > 5% may inhibit COX-2 independently; ensure final concentration is < 2%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Fluorescence Spontaneous oxidation of Amplex RedProtect reagents from light; prepare Master Mix immediately before use.
Low Signal Intensity Inactive Enzyme or degraded HeminHemin degrades rapidly. Prepare fresh Hemin stock in NaOH daily.
Non-Linear Kinetics Substrate depletionReduce Enzyme concentration or shorten read time.
False Positives (Inhibitors) Quenching or Redox cyclingBenzo[d]oxazole-2-carbonitrile might fluoresce. Run a "Compound Only" control (No Enzyme/No AA) to check for intrinsic fluorescence.

References

  • BPS Bioscience. (2023). COX-2 Inhibitor Screening Assay Kit (Fluorometric). Retrieved from [Link]

  • Bierl, C., et al. (2004). Fluoro-substituted benzoxazoles as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Zhou, H., et al. (2010). Design, synthesis and biological evaluation of novel benzoxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Application Note: Strategic Utilization of Benzo[d]oxazole-2-carbonitrile in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic use of Benzo[d]oxazole-2-carbonitrile (2-cyanobenzoxazole) as a high-reactivity "synthone" for constructing star-shaped, nitrogen-rich electron transport materials (ETMs). While benzoxazole derivatives are ubiquitous in OLEDs due to their high electron affinity, the 2-cyano derivative offers a unique pathway to 1,3,5-triazine cores via acid-catalyzed cyclotrimerization. This guide provides a validated protocol for synthesizing the nitrile precursor and its subsequent conversion into 2,4,6-tris(benzo[d]oxazol-2-yl)-1,3,5-triazine (TBOT) , a planar, electron-deficient material suitable for reducing operating voltages in phosphorescent OLEDs (PhOLEDs).

Introduction: The Electronic Rationale

In the design of Organic Light Emitting Diodes (OLEDs), the Electron Transport Layer (ETL) requires materials with deep Lowest Unoccupied Molecular Orbital (LUMO) levels to facilitate electron injection from the cathode.

Benzo[d]oxazole-2-carbonitrile serves as a critical intermediate because it combines two electrophilic functionalities:

  • The Benzoxazole Core: A rigid, planar heterocycle that enhances thermal stability (

    
    ) and electron mobility (
    
    
    
    ).
  • The Nitrile (Cyano) Group: A strong electron-withdrawing group that further lowers the LUMO. More importantly, it acts as a "masked" segment of a triazine ring.

By trimerizing this nitrile, we generate a


-symmetric star-shaped molecule (TBOT). This architecture breaks crystallinity just enough to form amorphous films while maintaining the 

-conjugation required for charge transport.

Synthesis Workflow & Pathway Visualization

The following diagram illustrates the conversion of the starting material (2-chlorobenzoxazole) to the active nitrile, followed by the generation of the OLED material.

SynthesisWorkflow Start Starting Material: 2-Chlorobenzoxazole Inter Intermediate: Benzo[d]oxazole-2-carbonitrile Start->Inter Nucleophilic Substitution Product Target OLED Material: 2,4,6-Tris(benzo[d]oxazol-2-yl)-1,3,5-triazine (TBOT) Inter->Product Cyclotrimerization Reagent1 KCN, 18-Crown-6 DMSO, 60°C Reagent1->Inter Reagent2 Triflic Acid (TfOH) CHCl3, 0°C to RT Reagent2->Product

Caption: Figure 1. Synthetic route from 2-chlorobenzoxazole to the triazine-cored electron transport material (TBOT).

Experimental Protocols

Protocol A: Synthesis of Benzo[d]oxazole-2-carbonitrile

Note: This compound is highly reactive and prone to hydrolysis. Anhydrous conditions are non-negotiable.

Safety Warning: This reaction involves Potassium Cyanide (KCN). All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Materials:

  • 2-Chlorobenzoxazole (10.0 mmol)

  • Potassium Cyanide (KCN) (12.0 mmol)

  • 18-Crown-6 (Catalytic amount, 0.5 mmol)

  • Dry DMSO (20 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve KCN and 18-Crown-6 in dry DMSO under nitrogen flow. Stir for 15 minutes to ensure solubilization.

  • Addition: Add 2-Chlorobenzoxazole dropwise via syringe. The solution may darken slightly.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The nitrile product is typically less polar than the starting chloride.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

    • Critical Step: If no precipitate forms, extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Recrystallize immediately from Ethanol/Hexane to yield colorless needles.

    • Yield Target: >75%

    • Stability Check: Store under Argon at 4°C.

Protocol B: Cyclotrimerization to TBOT (OLED Material)

This step converts the mono-nitrile into the star-shaped triazine ETM.

Materials:

  • Benzo[d]oxazole-2-carbonitrile (Prepared in Protocol A)

  • Trifluoromethanesulfonic acid (Triflic acid, TfOH)

  • Dry Chloroform (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve Benzo[d]oxazole-2-carbonitrile (5.0 mmol) in dry

    
     (15 mL) in a heavy-walled pressure vial or Schlenk tube at 0°C.
    
  • Catalysis: Add Triflic acid (2.0 mmol) dropwise. The high acidity is required to activate the nitrile carbon.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12–24 hours. A thick suspension will form as the trimer precipitates (triazines are often less soluble than their nitrile precursors).

  • Quenching: Pour the mixture into aqueous

    
     to neutralize the acid.
    
  • Isolation: Filter the solid precipitate. Wash copiously with water and methanol.

  • Sublimation: For OLED device grade purity (>99.9%), the crude solid must undergo gradient sublimation at high vacuum (

    
     Torr).
    

Characterization & Validation Framework

To ensure the material is suitable for device fabrication, the following parameters must be validated.

ParameterMethodAcceptance CriteriaRelevance to OLEDs
Purity

NMR (500 MHz,

)
No aliphatic peaks; sharp aromatic integration.Impurities act as charge traps, reducing efficiency.
LUMO Level Cyclic Voltammetry (CV)

eV to

eV
Matches cathode work function for efficient electron injection.
Thermal Stability TGA (Thermogravimetric Analysis)

(5% loss) > 350°C
Ensures the layer survives vacuum thermal evaporation.
Triplet Energy Low-Temp PL (77 K)

eV
Prevents exciton quenching from the emissive layer.
Mechanistic Validation (Self-Check)
  • IR Spectroscopy Checkpoint: During Protocol B, monitor the disappearance of the sharp nitrile stretch at

    
     and the appearance of the triazine ring breathing mode at 
    
    
    
    . If the nitrile peak persists, add more acid or increase reaction time.

Logical Architecture: The Role of TBOT in Devices

The following diagram explains where the synthesized material fits within a standard Phosphorescent OLED stack.

DeviceStack Cathode Cathode (Al/LiF) ETL Electron Transport Layer (TBOT - Synthesized Material) Function: Electron Injection & Hole Blocking Cathode->ETL e- Injection EML Emissive Layer (Host + Ir(ppy)3) ETL->EML e- Transport HTL Hole Transport Layer (e.g., NPB) HTL->EML h+ Transport Anode Anode (ITO) Anode->HTL h+ Injection

Caption: Figure 2. Integration of the Benzoxazole-Triazine (TBOT) derivative as an ETL in a PhOLED stack.

References

  • Benzoxazole Derivatives in OLEDs

    • Title: Recent advances in benzoxazole-based electron transport materials for organic light-emitting diodes.[1]

    • Context: Provides the foundational theory for why benzoxazole is chosen as the electron-deficient unit.
    • Source:Journal of M
  • Triazine Synthesis via Nitrile Trimerization

    • Title: 1,3,5-Triazine derivatives for phosphorescent organic light-emitting diodes.[2]

    • Context: Validates the cyclotrimerization strategy to create high-triplet-energy hosts and transport m
    • Source:Chemical Society Reviews.
  • Reactivity of Heterocyclic Nitriles

    • Title: Sequence-Specific 2-Cyanobenzothiazole Lig
    • Context: Highlights the electrophilic nature of the 2-cyano group on benzoxazole/benzothiazole cores, necessit
    • Source:Journal of the American Chemical Society.
  • General Protocol for Nitrile Trimerization

    • Title: Triflic Acid-Catalyzed Cyclotrimeriz
    • Context: The specific methodology adapted for Protocol B.
    • Source:Journal of Organic Chemistry.

Sources

"experimental setup for investigating the neuroprotective effects of its derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Workflow for Evaluating Neuroprotective Efficacy of Novel Small Molecule Derivatives

Executive Summary & Strategic Rationale

The transition from a "hit" compound to a viable neuroprotective "lead" often stalls due to poor blood-brain barrier (BBB) permeability or off-target toxicity. This guide outlines a hierarchical screening workflow designed to evaluate derivatives of a parent scaffold (e.g., Benzothiazoles, Curcumin analogs, or Resveratrol derivatives).

The Core Philosophy: We do not simply "test for survival." We validate bioavailability (Phase 1), neuronal specificity (Phase 2), functional rescue (Phase 3), and molecular causality (Phase 4).

Experimental Workflow Visualization

The following flowchart illustrates the decision-making logic required for this investigation.

NeuroprotectionWorkflow cluster_0 Phase 1: Physicochemical Filtering cluster_1 Phase 2: Cellular Model cluster_2 Phase 3: Efficacy & Mechanism Start Library of Derivatives Lipinski In Silico Lipinski Rules Start->Lipinski PAMPA PAMPA-BBB Assay (Passive Diffusion) Tox Dose-Finding Toxicity (MTT/LDH) PAMPA->Tox Pe > 4.0 x 10^-6 cm/s Lipinski->PAMPA Pass Diff SH-SY5Y Differentiation (Retinoic Acid, 7 Days) Stress Oxidative Insult (H2O2 or A-beta) Diff->Stress Tox->Diff ROS ROS Quantification (DCFDA Flow Cytometry) Stress->ROS Nrf2 Pathway Validation (Western Blot: Nrf2/HO-1) ROS->Nrf2 ROS Reduction > 30% End Lead Candidate Selection Nrf2->End

Figure 1: Hierarchical screening workflow ensuring only bioavailable and non-toxic derivatives proceed to costly mechanistic assays.

Phase 1: Physicochemical Filtering (The "Gatekeeper")

Before touching cells, we must ensure the derivatives can reach the CNS.

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Objective: Predict passive transcellular permeability across the blood-brain barrier.

  • Why this matters: Many potent neuroprotectants fail in vivo because they are P-gp substrates or too polar. PAMPA is a high-throughput surrogate.[1]

Methodology:

  • Preparation: Dissolve derivatives in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Incubation: Add 200 µL of compound solution to the donor well (top) and 300 µL of PBS to the acceptor well (bottom). Incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis: Measure UV absorbance (250–500 nm) of both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation.
    

Success Criteria:

  • High CNS Permeability:

    
     cm/s
    
  • Low CNS Permeability:

    
     cm/s
    

Phase 2: Cellular Model Establishment

Critical Note on Cell Line Choice: Do NOT use undifferentiated SH-SY5Y cells. Undifferentiated cells are oncogenic, highly proliferative, and lack mature neuronal markers (MAP2, NeuN). They do not accurately model post-mitotic neurons.

Protocol: SH-SY5Y Differentiation

  • Seeding: Seed SH-SY5Y cells at

    
     cells/cm² in DMEM/F12 + 10% FBS.
    
  • Induction (Day 1): Replace medium with DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) .

    • Scientific Logic:[2] Low serum starves the cells to stop division; RA induces neurite outgrowth and dopaminergic phenotype.

  • Maintenance: Change media every 48 hours (fresh RA must be added in the dark; it is light-sensitive).

  • Maturation (Day 7): Cells should exhibit long neurites (>2x soma diameter) and are ready for neuroprotection assays.

Phase 3: Efficacy Screening (Oxidative Stress Model)

We use Hydrogen Peroxide (


) to mimic the oxidative burst seen in ischemia or neurodegeneration.

Protocol: Neuroprotection Assay

  • Pre-treatment (Prophylactic Model):

    • Add derivative (0.1, 1, 10 µM) to differentiated cells.

    • Incubate for 2-4 hours . (Allows upregulation of antioxidant enzymes).[3]

  • Insult:

    • Remove media.[4][5] Add fresh media containing 150 µM

      
        (Titrate this dose to achieve ~40-50% cell death in controls).
      
    • Incubate for 24 hours.

  • Readout 1: MTT Assay (Metabolic Activity)

    • Add MTT (0.5 mg/mL) for 4 hours. Solubilize formazan with DMSO.[5]

    • Warning: Some antioxidants reduce MTT directly. Always include a "Cell-Free + Compound + MTT" blank to rule out false positives.

  • Readout 2: LDH Release (Membrane Integrity)

    • Collect supernatant before adding MTT.

    • Measure Lactate Dehydrogenase (LDH) activity.[6] High LDH in media = necrotic cell death.

Data Interpretation:

AssayControl (No H2O2)Model (H2O2 Only)Treatment (Drug + H2O2)Interpretation
MTT (OD) 100%~50%> 80% Metabolic rescue confirmed.
LDH (OD) < 10%100% (set max)< 40% Membrane integrity preserved.
ROS (RFU) BaselineHighReduced Antioxidant mechanism active.

Phase 4: Mechanistic Elucidation (Nrf2 Pathway)

Most small molecule neuroprotectants function by activating the Nrf2-ARE pathway . The compound interacts with Keap1 (sensor), releasing Nrf2, which translocates to the nucleus to transcribe HO-1 and NQO1.

Pathway Visualization:

Nrf2Pathway Compound Derivative (Electrophile) Keap1 Keap1 (Cytosolic Repressor) Compound->Keap1 Modifies Cysteine Compound->Keap1 Inhibits Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Ubiquitination (Inhibition) Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence (DNA) Nrf2_Nuc->ARE Binding Enzymes HO-1, NQO1, SOD (Neuroprotection) ARE->Enzymes Transcription ROS ROS / Oxidative Stress Enzymes->ROS Scavenging

Figure 2: The Canonical Nrf2/ARE Signaling Pathway. Successful derivatives usually inhibit Keap1, allowing Nrf2 nuclear accumulation.

Validation Protocol:

  • Nuclear Fractionation: Lyse cells using a nuclear extraction kit to separate Cytosolic vs. Nuclear fractions.

  • Western Blot:

    • Target: Nrf2 (100 kDa).

    • Loading Controls: Lamin B1 (Nuclear) and GAPDH (Cytosolic).

    • Result: A potent derivative will show increased Nrf2 band intensity in the nuclear fraction compared to control.

Phase 5: In Vivo Validation (Zebrafish Model)

To satisfy the "Authoritative" requirement, we must move beyond cell culture. Zebrafish (Danio rerio) larvae are an excellent high-throughput in vivo model.

Protocol: Locomotor Recovery Assay

  • Embryo Collection: Collect fertilized eggs and maintain in E3 medium at 28.5°C.

  • Drug Exposure (3 dpf): At 3 days post-fertilization (dpf), treat larvae with the derivative (dissolved in E3) for 24 hours.

  • Oxidative Insult (4 dpf): Add 1 mM

    
      to the water for 2 hours.
    
  • Behavioral Tracking (5 dpf):

    • Place single larvae in 96-well plates.

    • Use an automated video tracking system (e.g., Noldus EthoVision).

    • Measure: Total Distance Moved (mm) and Mean Velocity (mm/s) over 10 minutes.

  • Result:

    
     treated larvae show hypo-locomotion (sluggishness). Effective neuroprotectants will restore swimming velocity to near-control levels.
    

References

  • SH-SY5Y Differentiation Protocol: Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology.

  • MTT Assay Limitations & Optimization: Ghasemi, M., et al. (2021).[7] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences.

  • PAMPA-BBB Methodology: Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.

  • Nrf2 Pathway in Neuroprotection: Brandes, M.S., & Gray, N.E. (2020). NRF2 as a Therapeutic Target in Neurodegenerative Diseases. ASN Neuro.

  • Zebrafish Oxidative Stress Model: Jin, M., et al. (2021).[2][8] Oxidative stress induced antioxidant and neurotoxicity demonstrated in vivo zebrafish embryo or larval model.[2][8] Neurotoxicology and Teratology.

Sources

Troubleshooting & Optimization

"troubleshooting low yield in Benzo[d]oxazole-2-carbonitrile synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzo[d]oxazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting low yields and improving overall reaction efficiency. The information provided herein is based on established principles of organic chemistry and proven field insights.

Introduction

Benzo[d]oxazole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to low yields due to competing side reactions and the sensitive nature of the starting materials and product. This guide provides a comprehensive question-and-answer-based approach to troubleshoot common issues, ensuring a higher success rate in your synthetic endeavors.

Proposed Synthetic Route: Reaction of 2-Aminophenol with a Cyanating Agent

A common and effective method for the synthesis of 2-substituted benzoxazoles involves the reaction of 2-aminophenol with a suitable electrophile.[1] For the introduction of a 2-carbonitrile group, a cyanating agent such as cyanogen bromide (BrCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be employed.[2][3] The general reaction scheme is depicted below:

Reaction_Scheme aminophenol 2-Aminophenol reaction + aminophenol->reaction cyanating_agent Cyanating Agent (e.g., BrCN) cyanating_agent->reaction product Benzo[d]oxazole-2-carbonitrile base Base base->reaction reaction->product Cyclization

Caption: General reaction for the synthesis of Benzo[d]oxazole-2-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to diagnosing the issue:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting 2-aminophenol.

  • Side Reactions: Several side reactions can compete with the desired product formation, significantly reducing the yield. The most common of these is the formation of polymeric byproducts from the self-reaction of 2-aminophenol or its reaction with impurities.

  • Product Decomposition: Benzo[d]oxazole-2-carbonitrile, like many nitriles, can be susceptible to hydrolysis under certain conditions, especially if water is present and the reaction is run at elevated temperatures or for extended periods. The benzoxazole ring itself, while aromatic and relatively stable, can undergo decomposition under harsh thermal conditions.[4][5]

  • Suboptimal Reagent Quality: The purity of 2-aminophenol is crucial. It is prone to oxidation, which can lead to the formation of colored impurities that may interfere with the reaction.[6] Ensure you are using freshly purified or high-purity 2-aminophenol. The cyanating agent should also be of high quality and handled appropriately to avoid decomposition.

Q2: I am observing the formation of a significant amount of a polar, colored byproduct. What could it be and how can I minimize it?

A2: The formation of polar, colored byproducts is a common issue, often arising from the oxidation of 2-aminophenol.

  • Identity of Byproduct: The byproduct is likely a phenoxazine-type compound, formed from the oxidative coupling of 2-aminophenol molecules.[7] These compounds are typically highly colored and polar.

  • Minimization Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Fresh Starting Material: Use freshly opened or purified 2-aminophenol. If the starting material has a dark color, consider recrystallization before use.

Q3: My TLC analysis shows multiple spots, and I am struggling to isolate the pure product. What are the likely impurities and what is the best purification strategy?

A3: The reaction mixture can be complex, containing unreacted starting materials, the desired product, and various side products.

  • Likely Impurities:

    • Unreacted 2-aminophenol.

    • Polymeric byproducts.

    • Hydrolyzed product (Benzo[d]oxazol-2-one).

    • Side products from the reaction of the cyanating agent with the solvent or trace water.

  • Purification Strategy:

    • Initial Work-up: A standard aqueous work-up can help remove some polar impurities. If a base is used in the reaction, a wash with a dilute acid can remove unreacted 2-aminophenol.

    • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended. The desired product is moderately polar and should elute after non-polar impurities but before highly polar byproducts.

    • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can provide a highly pure final product.

Q4: The reaction seems to stall, and I have a significant amount of starting material left even after prolonged reaction times. What can I do?

A4: A stalled reaction can be due to several factors related to reaction kinetics and catalyst deactivation (if one is used).

  • Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions and product decomposition. A careful optimization of the reaction temperature is necessary.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile or DMF are often good choices for this type of reaction.[6]

  • Base: The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be crucial to neutralize any acid generated during the reaction (e.g., HBr from BrCN), which could otherwise protonate the starting 2-aminophenol and deactivate it.

Q5: I am concerned about the toxicity of cyanogen bromide. Are there safer alternatives?

A5: Yes, the high toxicity of cyanogen bromide is a significant concern.[2] Several safer alternatives are available:

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): This is a stable, crystalline solid that is easier to handle than cyanogen bromide and has been used for the synthesis of 2-aminobenzoxazoles.[3]

  • Other Cyanating Agents: The field of organic synthesis offers a variety of cyanating agents with different reactivity profiles and safety considerations. A thorough literature search for modern cyanating agents is recommended.[8]

Experimental Protocol: Synthesis of Benzo[d]oxazole-2-carbonitrile

This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 2-Aminophenol

  • Cyanogen Bromide (handle with extreme caution in a well-ventilated fume hood)

  • Triethylamine

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-aminophenol (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.05 eq) in anhydrous acetonitrile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with water and extract with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

ParameterRecommended ConditionRationale
Reactant Ratio 2-Aminophenol : Cyanating Agent : Base (1 : 1.05 : 1.1)A slight excess of the cyanating agent and base ensures complete consumption of the limiting reactant and neutralizes acid byproduct.
Solvent Anhydrous AcetonitrileAprotic polar solvent that dissolves the reactants well and is relatively inert.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of 2-aminophenol.
Work-up Aqueous wash with NaHCO₃Removes acidic byproducts and unreacted starting materials.
Purification Column ChromatographyProvides a good separation of the product from polar and non-polar impurities.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC Analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Add/Change Base incomplete->optimize_conditions Yes side_products Significant Side Products Observed? incomplete->side_products No optimize_conditions->check_completion identify_impurities Identify Impurities (NMR, MS) side_products->identify_impurities Yes purification_issue Difficulty in Purification? side_products->purification_issue No minimize_oxidation Minimize Oxidation: - Inert Atmosphere - Degassed Solvents - Purify 2-Aminophenol identify_impurities->minimize_oxidation minimize_oxidation->check_completion optimize_purification Optimize Purification: - Adjust Chromatography Gradient - Consider Recrystallization purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No optimize_purification->success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry, 12(1), 84. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(23), 20303–20313. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (2014). The Journal of Organic Chemistry, 79(13), 6310–6314. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 24093–24111. [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). Molecules, 25(22), 5391. [Link]

  • Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. (2022). Processes, 10(11), 2206. [Link]

  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. (2022). Química Nova, 45(6), 712-727. [Link]

  • Thermal reactions of benzoxazole. Single pulse shock tube experiments and quantum chemical calculations. (2004). The Journal of Physical Chemistry A, 108(42), 9036–9048. [Link]

  • Thermal Reactions of Benzoxazole. Single Pulse Shock Tube Experiments and Quantum Chemical Calculations. (2004). The Journal of Physical Chemistry A, 108(42), 9036–9048.
  • Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis. (2021). Journal of the American Chemical Society, 143(35), 14041–14048. [Link]

  • Peptide Sequencing: Partial Hydrolysis with Cyanogen Bromide Explained. (n.d.). Pearson+. Retrieved February 7, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved February 7, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts. (2016). Arabian Journal of Chemistry, 9, S1143–S1151.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cycliz
  • RECENT ADVANCES IN CYANATION REACTIONS. (2022). SciELO. Retrieved February 7, 2026, from [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Cyanogen Bromide Reaction Mechanism. (n.d.). Reddit. Retrieved February 7, 2026, from [Link]

  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 7, 2026, from [Link]

  • Purification of cyanamide. (1968). U.S.
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2015). Saudi Pharmaceutical Journal, 23(6), 674–684. [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • N-Cyanation of Primary and Secondary Amines with Cyanobenziodoxolone (CBX) Reagent. (2021). The Journal of Organic Chemistry, 86(22), 16102–16112. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 849-861.
  • Synthesis of 2-Aminobenzoxazoles from 2-Aminophenols. (2011). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

"optimizing reaction conditions for Benzo[d]oxazole-2-carbonitrile formation"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BXZ-CN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

User Query: How do I optimize the formation of Benzo[d]oxazole-2-carbonitrile and avoid low yields?

Technical Insight: The synthesis of Benzo[d]oxazole-2-carbonitrile is deceptively simple.[1] The C2-position is highly electrophilic, making the nitrile prone to hydrolysis (reverting to amide) or nucleophilic attack (Pinner reaction) during workup. Optimization requires selecting the correct precursor based on your lab's capabilities and the substrate's sensitivity.

Route Selector: Decision Matrix

Use the following logic flow to determine the optimal synthetic pathway for your specific constraints.

RouteSelection cluster_legend Optimization Priority Start Start: Select Precursor CheckAmide Do you have Benzo[d]oxazole-2-carboxamide? Start->CheckAmide CheckHalide Do you have 2-Chlorobenzoxazole? CheckAmide->CheckHalide No RouteA Route A: Dehydration (High Reliability) CheckAmide->RouteA Yes RouteB Route B: Pd-Catalyzed Cyanation (Mild Conditions) CheckHalide->RouteB Yes (Sensitive FG) RouteC Route C: Nucleophilic Substitution (Cost Effective) CheckHalide->RouteC Yes (Robust Substrate)

Figure 1: Synthetic pathway decision tree based on available precursors and substrate sensitivity.

Protocol A: Dehydration of Primary Amides (Recommended)

Applicability: Best for substrates sensitive to transition metals or high heat. Mechanism: Conversion of the primary amide to nitrile using a dehydrating agent.[1][2][3][4]

The Protocol: TFAA/Pyridine Method

While


 is traditional, it often leads to "charring" and acidic hydrolysis of the product. We recommend Trifluoroacetic Anhydride (TFAA)  for a cleaner profile [1].

Reagents & Stoichiometry:

Component Equivalents Role
Benzo[d]oxazole-2-carboxamide 1.0 equiv Substrate
TFAA 1.2 - 1.5 equiv Dehydrating Agent
Pyridine 2.0 - 3.0 equiv Base/Acid Scavenger

| 1,4-Dioxane or DCM | 0.1 M Conc. | Solvent (Anhydrous) |[5]

Step-by-Step Workflow:

  • Dissolution: Suspend the amide in anhydrous 1,4-dioxane or DCM under

    
     atmosphere.
    
  • Base Addition: Add dry pyridine at

    
    .
    
  • Activation: Dropwise addition of TFAA over 15 minutes at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (typically complete in 1-3 hours).

  • Quench (CRITICAL): Pour into saturated

    
      (cold). Do not use water or acid, as the nitrile is acid-labile.
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    

Troubleshooting Dehydration:

  • Issue: Product reverts to amide on the TLC plate.

  • Fix: Your silica gel might be acidic. Add 1%

    
     to your eluent or use neutral alumina.
    

Protocol B: Pd-Catalyzed Cyanation (Advanced)

Applicability: When starting from 2-chlorobenzoxazole or 2-bromobenzoxazole. Mechanism: Palladium-catalyzed exchange of halide for cyanide.

The Protocol: Zn(CN)2 / Pd(0) System

Using


 is superior to NaCN/KCN because it releases cyanide slowly, preventing catalyst poisoning [2].

Reagents & Stoichiometry:

Component Equivalents Role
2-Chlorobenzoxazole 1.0 equiv Substrate

|


  | 0.6 equiv | Cyanide Source |
| 

| 2-5 mol% | Catalyst Precursor | | dppf or Xantphos | 4-10 mol% | Ligand (Bidentate preferred) | | Zn Dust | 10 mol% | Reductant (Keeps Pd active) | | DMAc or DMF | 0.2 M Conc. | Solvent (Degassed) |

Step-by-Step Workflow:

  • Degassing: Sparge the solvent (DMAc) with Argon for 30 minutes. Oxygen kills this reaction.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine halide,

    
    , Pd catalyst, ligand, and Zn dust.
    
  • Heating: Seal the vessel (microwave vial recommended). Heat to

    
      for 4-12 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc.

  • Quench: Wash with

    
     or dilute ethylenediamine to sequester the zinc/palladium salts.
    

Optimization Logic (Catalytic Cycle):

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl TransMetal Transmetallation (Zn(CN)2 -> Ar-Pd-CN) OxAdd->TransMetal Zn(CN)2 RedElim Reductive Elimination (Product Release) TransMetal->RedElim Poison Catalyst Poisoning (Excess CN-) TransMetal->Poison If [CN-] too high RedElim->Pd0 - Ar-CN

Figure 2: Pd-Catalyzed Cyanation Cycle. Note the risk of poisoning if cyanide concentration spikes.

Stability Warning: The "Methanol Trap"

Crucial Technical Note: Benzo[d]oxazole-2-carbonitrile is an electron-deficient heteroaryl nitrile. The C2 carbon is highly susceptible to nucleophilic attack.

  • The Error: Using Methanol (MeOH) during column chromatography or recrystallization.

  • The Consequence: The Pinner Reaction . In the presence of even trace acid (from silica) and methanol, the nitrile converts to the imidate ester or methyl ester.

  • The Solution:

    • NEVER use MeOH in the eluent. Use EtOAc/Hexanes or Acetone/DCM.

    • Store the product at

      
       under Argon.
      

Troubleshooting & FAQ

Q1: My reaction went to completion, but I isolated the amide instead of the nitrile.

  • Diagnosis: Hydrolysis during workup.

  • Fix: Did you use an acidic wash (HCl)? The nitrile hydrolyzes rapidly in acidic water. Switch to a buffered quench (Phosphate buffer pH 7 or Saturated

    
    ).
    

Q2: The Pd-catalyzed reaction stalled at 50% conversion.

  • Diagnosis: Catalyst poisoning or oxidation.

  • Fix:

    • Add 10 mol% Zn dust to the reaction mixture to reduce oxidized Pd(II) back to Pd(0).

    • Ensure your solvent is strictly degassed (freeze-pump-thaw is best).

    • Switch from

      
       to 
      
      
      
      to control free cyanide concentration [3].

Q3: Can I use CuCN (Rosenmund-von Braun) instead of Palladium?

  • Answer: Yes, but it requires harsh conditions (

    
    ) which often degrades the benzoxazole ring. If you must, use NMP  as solvent and microwave heating to shorten reaction time.
    

Q4: How do I remove the residual Palladium?

  • Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-acetylcysteine.

References

  • Bose, D. S., & Narsaiah, A. V. (2001).[4] Mild conversion of primary amides to nitriles using triflic anhydride.[4] Synthesis, 2001(03), 373-375.

  • Cohen, D. T., & Buchwald, S. L. (2015).[6] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[6]

  • Weissman, S. A., et al. (2005).[7] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[7] The Journal of Organic Chemistry, 70(4), 1508-1510.

  • Organic Chemistry Portal. (n.d.). Nitrile Synthesis.

Sources

Technical Support Center: NMR Analysis of Benzo[d]oxazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BZCN-NMR-001 Subject: Troubleshooting spectral interpretation, missing signals, and quaternary assignment.

Introduction

Welcome to the Advanced Spectroscopy Support Center. You are likely here because the NMR spectra of your Benzo[d]oxazole-2-carbonitrile derivatives are not behaving as expected.

This scaffold presents a "perfect storm" for NMR analysis: a planar, fused heterocyclic system prone to aggregation (stacking), a quadrupolar nitrile group that complicates relaxation times, and a lack of proton density on the critical C2-C3a-C7a bridge.

This guide moves beyond basic assignment. We address the causality of spectral artifacts and provide self-validating protocols to ensure your structural elucidation is robust.

Module 1: Sample Preparation & Acquisition

The Issue: Broad signals, missing quaternary carbons, or concentration-dependent shifts.

Technical Insight: Benzo[d]oxazole-2-carbonitrile derivatives are planar aromatic systems. In non-polar solvents (like CDCl


), they often form 

-stacked aggregates. This anisotropy causes line broadening and unpredictable chemical shift variations. Furthermore, the nitrile (CN) carbon has an exceptionally long spin-lattice relaxation time (

), often exceeding 30 seconds, making it "invisible" in standard

C scans.
Troubleshooting Protocol: The "Solubility & Relaxation" Workflow

Step 1: Solvent Selection

  • Standard: Start with DMSO-

    
     . Its high polarity disrupts 
    
    
    
    -stacking better than CDCl
    
    
    , sharpening the aromatic region.
  • Alternative: If solubility is poor, use TFA-

    
      (Trifluoroacetic acid-d) for protonation, though this will significantly shift signals downfield.
    

Step 2: Relaxation Agents (For


C) 
If you cannot see the Nitrile carbon (~110-114 ppm) or the C2 carbon:
  • Prepare a 0.05 M solution of Chromium(III) acetylacetonate [Cr(acac)

    
    ]  in your deuterated solvent.
    
  • Add 2-3 mg of Cr(acac)

    
     to your NMR tube.
    
  • Mechanism: The paramagnetic Cr

    
     electron provides a fluctuating magnetic field, drastically shortening the 
    
    
    
    of the inefficiently relaxing quaternary carbons (C2, CN, C3a, C7a) via the dipole-electron mechanism.

Step 3: Acquisition Parameters

  • Pulse Angle: 30° (allows faster repetition).

  • Relaxation Delay (

    
    ): 
    
    • Without Cr(acac)

      
      : Must be > 10s (often insufficient for CN).
      
    • With Cr(acac)

      
      : Can be reduced to 2s.
      

Visualization: Sample Optimization Logic

SamplePrep Start Issue: Poor Spectral Quality CheckSolubility 1. Check Solvent Suitability Start->CheckSolubility Aggregates Are peaks broad/shifting? CheckSolubility->Aggregates SwitchSolvent Switch to DMSO-d6 (Disrupt Stacking) Aggregates->SwitchSolvent Yes CheckCarbon 2. Check 13C Spectrum Aggregates->CheckCarbon No SwitchSolvent->CheckCarbon MissingCN Is Nitrile (CN) peak missing? CheckCarbon->MissingCN AddAgent Add Cr(acac)3 (Shorten T1) MissingCN->AddAgent Yes AdjustD1 Reduce d1 to 2.0s Acquire Quantitative 13C MissingCN->AdjustD1 No AddAgent->AdjustD1

Caption: Decision tree for optimizing sample conditions to resolve aggregation and relaxation issues.

Module 2: H NMR Interpretation (Aromatic Region)

The Issue: Overlapping multiplets in the 7.4 – 8.2 ppm region making assignment impossible.

Technical Insight: The benzo-fused ring forms an ABCD spin system (unless symmetrically substituted). The 2-cyano group is electron-withdrawing, generally deshielding the entire ring compared to the parent benzoxazole.

Critical Assignments (Typical Shifts in DMSO-

)
ProtonPositionMultiplicity

Coupling (Hz)
Diagnostic Feature
H4 Peri to NitrogenDoublet (d)

Typically the most deshielded (downfield) doublet due to N-anisotropy.
H5 Meta to N/OTriplet/Multiplet

Often overlaps with H6.
H6 Meta to N/OTriplet/Multiplet

Often overlaps with H5.
H7 Peri to OxygenDoublet (d)

Distinct doublet, usually upfield of H4.

FAQ: "Why do I see tiny peaks around the doublets?" This is likely Long-Range Coupling (


) .
  • Zig-Zag Coupling: Protons H4 and H6 (or H5 and H7) can couple through the aromatic system (

    
     Hz).
    
  • Resolution: Do not integrate these as impurities. Use a Gaussian window function (lb = -0.3, gb = 0.5) during processing to resolve the fine structure.

Module 3: C NMR & The "Invisible" Carbons

The Issue: You have 8 carbons in the formula, but only 5-6 peaks appear in the spectrum.

Technical Insight: The Benzo[d]oxazole-2-carbonitrile scaffold contains 4 quaternary carbons that are notoriously difficult to detect:

  • C2 (Oxazole): Attached to N, O, and CN. No NOE enhancement.

  • C-CN (Nitrile): Linear geometry, inefficient relaxation.

  • C3a (Bridgehead): Quaternary.

  • C7a (Bridgehead): Quaternary.

Reference Data Table: Expected Chemical Shifts
CarbonTypeShift Range (ppm)Notes
C-CN Nitrile110 – 114 Very weak. Distinctive region (shielded compared to aromatics).
C2 Oxazole135 – 145 Bridge between heteroatoms. Shift depends heavily on substituents.[1][2]
C3a/C7a Bridgehead138 – 152 Usually broad. C7a (near O) is typically downfield of C3a (near N).
Ar-C Aromatic CH110 – 130 Intense peaks (NOE enhanced).

Validation Check: If you see a peak at 160-170 ppm , you likely do not have the nitrile. You may have hydrolyzed the nitrile to the amide or carboxylic acid (common in acidic/aqueous conditions).

Module 4: Advanced Connectivity (HMBC)

The Issue: You cannot distinguish C3a from C7a, or confirm the position of a substituent.

Technical Insight: 1D NMR is insufficient for unambiguous assignment of the quaternary bridgeheads. You must use HMBC (Heteronuclear Multiple Bond Correlation) to "walk" around the ring.

The HMBC Logic Pathway

To assign the quaternary carbons, follow this connectivity chain:

  • Identify H4: Look for the doublet deshielded by Nitrogen.

  • Trace H4

    
     C7a:  H4 shows a strong 
    
    
    
    correlation to the bridgehead carbon C7a (the one attached to Oxygen).
  • Identify H7: Look for the doublet near Oxygen.

  • Trace H7

    
     C3a:  H7 shows a strong 
    
    
    
    correlation to the bridgehead carbon C3a (the one attached to Nitrogen).
  • Trace H4/H7

    
     C2:  Both H4 and H7 may show weak 
    
    
    
    or
    
    
    correlations to C2, but this is rare.
  • The Nitrile: The Nitrile carbon (CN) usually shows NO HMBC correlations to the aromatic ring (too many bonds away:

    
     from C2 is blocked). It must be identified by chemical shift alone.
    

Visualization: HMBC Connectivity Map

HMBC_Logic cluster_legend Interpretation Key H4 Proton H4 (Doublet, Deshielded) C7a Carbon C7a (Quaternary, near O) H4->C7a Strong 3J Correlation H7 Proton H7 (Doublet, Shielded) C3a Carbon C3a (Quaternary, near N) H7->C3a Strong 3J Correlation Note H4 correlates to the FAR bridgehead (C7a) H7 correlates to the FAR bridgehead (C3a)

Caption: HMBC correlation logic for assigning the "silent" bridgehead carbons in benzoxazoles.

References
  • BenchChem. (2025).[1][2] Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Retrieved from

  • Oregon State University. (2022). 13C NMR Chemical Shift Data: Nitriles and Aromatics. Retrieved from

  • Nanalysis. (2022).[3] Cheat codes for 13C qNMR: Using Cr(acac)3 for Relaxation. Retrieved from

  • University of Wisconsin. (2024). Assigning the 1H-NMR Signals of Aromatic Rings. Retrieved from

  • Chemistry LibreTexts. (2024). HMBC: Heteronuclear Multiple Bond Correlation.[4][5] Retrieved from

  • MDPI. (2023). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from

Sources

"troubleshooting poor solubility of Benzo[d]oxazole-2-carbonitrile in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzo[d]oxazole-2-carbonitrile (CAS: 19437-33-3) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for amidines or as a pharmacophore in its own right.[1][2] However, users frequently report "brick-dust" behavior—where the compound resists dissolution in standard organic solvents.[2]

This guide addresses the physicochemical barriers to solubility and provides validated protocols for solvation, purification, and handling.

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⚠️ CRITICAL WARNING: The C-2 position of the benzoxazole ring is highly electrophilic. The attached nitrile group exacerbates this, making the molecule susceptible to nucleophilic attack (hydrolysis or Pinner reaction) in protic solvents (alcohols, water) under heat or acidic/basic conditions. Avoid heating in methanol or ethanol.

Module 1: The Physics of Insolubility

Q: Why is this molecule so difficult to dissolve compared to other benzoxazoles?

A: The insolubility stems from a high Crystal Lattice Energy (


) that exceeds the Solvation Enthalpy (

).
  • Planarity & Stacking: The fused benzene and oxazole rings create a flat, rigid aromatic system that facilitates strong ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking interactions in the solid state.
  • Dipole Alignment: The 2-cyano group is electron-withdrawing, creating a strong dipole moment aligned with the ring system.[2] This locks the molecules tightly in the crystal lattice via dipole-dipole interactions.[2]

  • "Like Dissolves Like" Failure: Standard non-polar solvents (Hexane) cannot overcome the dipole interactions, while protic solvents (Water) cannot disrupt the hydrophobic

    
    -stacking.
    

Module 2: Solvent Selection & Compatibility

Q: What is the "Gold Standard" solvent system for this compound?

A: Aprotic Polar Solvents are the only class that effectively disrupts both the


-stacking and dipole interactions without chemically altering the molecule.
Solvent Compatibility Matrix
Solvent ClassExamplesSolubility RatingApplication Notes
Aprotic Polar DMSO, DMF, DMAc High (+++++)Recommended. Use for stock solutions (10–50 mM).[1][2]
Halogenated DCM, ChloroformGood (+++)Good for synthesis/extraction.[1][2] Volatility allows easy removal.[2]
Esters Ethyl AcetateModerate (++)often requires slight warming (max 40°C).[2]
Alcohols Methanol, EthanolRisky (+)Caution: Risk of imidate formation (Pinner reaction) if heated.[1][2]
Hydrocarbons Hexane, PentaneInsoluble (-)Use only as an anti-solvent for precipitation.[1][2]
Aqueous Water, PBS, TRISInsoluble (-)Compound will crash out immediately.[1][2]

Module 3: Troubleshooting & Protocols

Q: I need to use this in a biological assay (aqueous buffer). How do I prevent precipitation?

A: You must use a "Co-solvent Step-Down" method.[2] Direct addition of solid powder to buffer will fail.[2]

Protocol: Preparation of 100 µM Assay Solution

  • Primary Stock: Dissolve 10 mg of Benzo[d]oxazole-2-carbonitrile in 1 mL of anhydrous DMSO (Result: ~69 mM stock). Sonicate for 30 seconds if visible particles remain.

  • Intermediate Dilution: Dilute the stock 1:10 into pure DMSO first (not buffer) to create working stocks.

  • Final Injection: Inject the DMSO working stock into the vortexing aqueous buffer. Ensure final DMSO concentration is <1% (v/v) to avoid cellular toxicity, or matches your assay tolerance.

Q: The compound "oiled out" or formed a gum during purification.[2] How do I fix this?

A: Oiling out indicates the solvent boiling point is higher than the compound's melting point in the solvated state, or impurities are lowering the melting point.[2]

Troubleshooting Workflow:

SolubilityTroubleshooting Start Issue: Compound Insoluble or Oiled Out CheckPurity Step 1: Check Purity (TLC/NMR) Impurities act as seed inhibitors Start->CheckPurity IsPure Is it >95% Pure? CheckPurity->IsPure PurifyFirst Action: Column Chromatography (DCM/Hexane) IsPure->PurifyFirst No SolventChoice Step 2: Choose Solvent System IsPure->SolventChoice Yes PurifyFirst->SolventChoice BioAssay Goal: Bio Assay SolventChoice->BioAssay Synthesis Goal: Reaction/Purification SolventChoice->Synthesis DMSORoute Use DMSO Stock (See Protocol above) BioAssay->DMSORoute Recryst Recrystallization: Dissolve in min. hot EtOAc, add Hexane dropwise until cloudy Synthesis->Recryst

Caption: Decision tree for troubleshooting solubility based on application and compound purity.

Module 4: Chemical Stability & Reactivity

Q: Can I use acid or base to improve solubility?

A: ABSOLUTELY NOT. Unlike simple amines or carboxylic acids, Benzo[d]oxazole-2-carbonitrile is chemically labile at the nitrile position.[2]

  • Acidic Conditions: Hydrolysis of the nitrile to the amide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or carboxylic acid (
    
    
    
    ).
  • Basic Conditions: Rapid hydrolysis or ring-opening of the oxazole.[2]

  • Alcoholic Solvents + Heat: Formation of imidate esters (Pinner reaction).

Mechanism of Instability: The oxazole ring pulls electron density from the C-2 carbon, making the nitrile carbon exceptionally electrophilic.

Stability Compound Benzo[d]oxazole-2-carbonitrile (In Alcohol/Water) Heat Heat / Acid / Base Compound->Heat Hydrolysis Hydrolysis Product (Amide/Acid) SOLUBILITY CHANGE Heat->Hydrolysis in Water Imidate Imidate Ester (Pinner Product) IMPURITY Heat->Imidate in ROH

Caption: Degradation pathways triggered by improper solvation attempts (Heat/Protic solvents).[1][2]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Foundational text describing the electrophilicity of the C-2 position in 1,3-azoles). [2]

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for recrystallization of fused heterocycles).

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 9228, Benzoxazole. (General physical property data for the benzoxazole scaffold). [2]

  • Katritzky, A. R., et al. (2010). Reactivity of Benzoxazoles. In Comprehensive Heterocyclic Chemistry. Elsevier.[2] (Detailed mechanisms of nucleophilic attack at C-2).

Sources

"optimization of crystallization conditions for Benzo[d]oxazole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of Benzo[d]oxazole-2-carbonitrile. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining high-purity, crystalline material. As a heterocyclic compound featuring both a benzoxazole core and a nitrile functional group, its crystallization behavior is influenced by a unique interplay of polarity, hydrogen bonding potential, and π-π stacking interactions.[1] This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to streamline your purification workflows.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent obstacles encountered during the crystallization of Benzo[d]oxazole-2-carbonitrile in a practical question-and-answer format.

Question 1: I've dissolved my crude Benzo[d]oxazole-2-carbonitrile in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer:

Failure to crystallize upon cooling is typically a sign that the solution is not supersaturated. This can stem from several factors.

Potential Causes:

  • Excess Solvent: The most common reason for crystallization failure is using too much solvent.[2] If the concentration of the compound is below its saturation point in the cold solvent, it will remain in solution.

  • Inappropriate Solvent Choice: The chosen solvent may be too effective at solvating the molecule, even at lower temperatures, preventing it from precipitating.[3]

  • High Purity & Lack of Nucleation Sites: Sometimes, a very pure compound in a clean flask may resist crystallization due to a lack of nucleation points for crystals to begin growing.

  • Slow Crystallization Kinetics: The compound may simply require more time or a greater driving force (lower temperature) to crystallize.

Step-by-Step Solutions:

  • Induce Nucleation:

    • Scratching Method: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. This action creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[4]

    • Seed Crystal: If you have a small amount of pure, solid Benzo[d]oxazole-2-carbonitrile, add a single tiny crystal to the solution. This "seed" provides a template for further crystal formation.[5]

  • Increase Concentration:

    • If nucleation techniques fail, your solution is likely unsaturated. Gently heat the flask to re-dissolve any solid and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off.[4] Then, allow the solution to cool again.

    • Quick Test: To confirm if your mother liquor contains a significant amount of product, dip a glass rod into the solution, remove it, and let the solvent evaporate. A noticeable solid residue indicates that the product is present and the solution needs to be concentrated.[4]

  • Enhance the Driving Force:

    • Cool the solution to a lower temperature. If cooling at room temperature is ineffective, move the flask to an ice-water bath (0 °C) and then, if necessary, to a freezer or a specialized cooling bath (e.g., dry ice/acetone).[6]

  • Introduce an Anti-Solvent:

    • If you are using a solvent in which the compound is quite soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble. For example, if your compound is dissolved in ethanol, the slow, dropwise addition of water could induce crystallization. Add the anti-solvent until the solution becomes slightly turbid (cloudy), then gently warm until it is clear again before allowing it to cool slowly.

Question 2: My compound separated as an oily liquid instead of solid crystals. How can I fix this "oiling out" problem?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[2] This is undesirable because the oil often traps impurities.[6]

Potential Causes:

  • High Concentration of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.

  • Solvent Boiling Point vs. Compound Melting Point: This often happens when the boiling point of the solvent is significantly higher than the melting point of the solute.[2]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to separate from the solution faster than it can organize into a stable crystal lattice.

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[2]

  • Slow Down the Cooling Process: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Instead, allow it to cool very slowly. You can achieve this by leaving the flask on a hot plate that has been turned off, or by placing it inside a larger beaker filled with warm water (a makeshift water jacket) to insulate it.[2]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.[7]

    • Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) until turbidity is observed. Re-heat to clarify and then cool slowly. For Benzo[d]oxazole derivatives, a mixture of ethyl acetate and petroleum ether has been successfully used.[8]

Question 3: My crystallization worked, but the final yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor after filtration.[4]

Potential Causes:

  • Using Too Much Solvent: This is the most direct cause of low recovery.[4]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), it will be lost.

  • Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature can leave a substantial amount of product in the solution.

Step-by-Step Solutions:

  • Re-evaluate Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[9] Next time, add the solvent in small portions to the heated crude material until it just dissolves.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by boiling off a significant portion of the solvent (e.g., reduce the volume by half) and then cool the solution again. This will often yield a "second crop" of crystals.[4] Note that this second crop may be less pure than the first.

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization and have cooled the mixture in an ice bath for at least 20-30 minutes before filtration to maximize the amount of product that crashes out of solution.[10]

  • Minimize Transfer Loss: During filtration and transfer, some product can be lost. Ensure you rinse the crystallization flask with a small amount of the cold mother liquor or pure cold solvent to transfer all crystals to the filter funnel.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Crystallization_Workflow start Dissolve Crude Product in Minimum Hot Solvent cool Cool Solution Slowly start->cool decision Observe Outcome cool->decision crystals Good Crystals Form decision->crystals Success no_crystals No Crystals Form decision->no_crystals Problem oiling_out Compound 'Oils Out' decision->oiling_out Problem filter Filter, Wash with Cold Solvent, and Dry crystals->filter induce Try to Induce Nucleation (Scratch / Seed Crystal) no_crystals->induce decision2 Crystals Form? induce->decision2 decision2->crystals Yes concentrate Concentrate Solution (Boil off some solvent) decision2->concentrate No concentrate->cool reheat Re-heat to Dissolve Oil oiling_out->reheat add_solvent Add More Hot Solvent (10-20%) reheat->add_solvent cool_very_slowly Cool VERY Slowly (e.g., Insulated Bath) add_solvent->cool_very_slowly cool_very_slowly->decision

Caption: A workflow diagram for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the crystallization of Benzo[d]oxazole-2-carbonitrile?

A: Based on its structure (aromatic, with polar nitrile and oxazole groups), moderately polar solvents are an excellent starting point. The principle of "like dissolves like" is a useful guide.[10] Published procedures for related benzoxazole derivatives have successfully used solvent systems such as aqueous ethanol [11] or a mixed solvent system of ethyl acetate and petroleum ether .[8] A good experimental approach is to test the solubility of a small amount of your crude material in a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to find one that dissolves the compound when hot but shows low solubility when cold.

SolventBoiling Point (°C)PolarityNotes for Benzo[d]oxazole-2-carbonitrile
Ethanol 78PolarGood starting point. Often used with water as an anti-solvent.[11]
Ethyl Acetate 77Moderately PolarOften used in combination with a non-polar solvent like hexanes or petroleum ether.[8]
Acetone 56Polar AproticIts low boiling point is advantageous, but it can sometimes be too good a solvent.[7]
Toluene 111Non-polarMay be suitable if impurities are highly polar. High boiling point can be a disadvantage.[7]
Water 100Very PolarUnlikely to be a good single solvent due to the aromatic nature of the compound.[12]

Q: How can I grow single crystals suitable for X-ray diffraction?

A: Growing large, high-quality single crystals requires very slow crystallization from a dilute solution. The goal is to allow individual molecules ample time to arrange themselves into a perfect crystal lattice.

Recommended Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a vial. The solvent should be relatively volatile.[3] Cover the vial with a cap or parafilm that has a few pinholes. This allows the solvent to evaporate over several days to weeks, gradually increasing the concentration and leading to the slow growth of large crystals.

  • Vapor Diffusion: Place a small, open vial containing your dissolved compound inside a larger, sealed jar. The larger jar should contain a small amount of a volatile "anti-solvent" in which your compound is insoluble.[3] Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting slow crystal growth.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound without mixing. Diffusion at the interface between the two solvents can lead to high-quality crystals.[3]

Q: My purified crystals have a slight color. Does this mean they are still impure?

A: Not necessarily. While a persistent color can indicate the presence of colored impurities, some organic compounds are inherently colored due to their chromophoric structure. If repeated crystallizations do not remove the color, and analytical data (like NMR and melting point) confirm purity, the color may be intrinsic to the compound. If impurities are suspected, a charcoal treatment during recrystallization can sometimes help. To do this, add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.

Experimental Protocol: General Recrystallization

This protocol provides a step-by-step method for the recrystallization of Benzo[d]oxazole-2-carbonitrile.

Materials:

  • Crude Benzo[d]oxazole-2-carbonitrile

  • Selected crystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemmed funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture gently on a hot plate.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess of solvent.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a second Erlenmeyer flask on the hot plate and pre-heat it. Place a stemmed funnel with fluted filter paper into the neck of this flask. Pour the hot solution quickly through the filter paper to remove the impurities. This step prevents the product from crystallizing prematurely in the funnel.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.

  • Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Deeb, O., Murshid, S., & Ziadeh, M. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank, 2024(2), M1847. [Link]

  • Google Patents. (2013). CN102875486A - Preparation method of 2-benzoxazole acetonitrile.
  • Quora. (2017). What should I do if crystallisation does not occur? [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Guionneau, P. (n.d.). Guide for crystallization. University of Bordeaux. [Link]

  • PubChem. (n.d.). Benzoxazole. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Benzoxazole. [Link]

  • ResearchGate. (n.d.). Coping with crystallization problems. [Link]

  • Wang, J., et al. (2025). Crystal structure of 2-(benzo[d]oxazol-2-yl)acetonitrile, C9H6N2O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Zhang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5439. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

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Validation & Comparative

A Comparative Analysis of Benzo[d]oxazole Scaffolds and Established COX-2 Inhibitors for Selective Anti-Inflammatory Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a comparative technical overview of emerging Benzo[d]oxazole-based compounds as potential COX-2 inhibitors against well-established market drugs: Celecoxib, Rofecoxib, and Etoricoxib. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide a detailed protocol for assessing COX-2 inhibition in a laboratory setting.

The Central Role of COX-2 in Inflammation

Cyclooxygenase (COX), an enzyme also known as prostaglandin-endoperoxide synthase, is pivotal in the conversion of arachidonic acid into prostanoids like prostaglandins, which are key mediators of inflammation and pain.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa.[2] In contrast, COX-2 is typically absent or present at very low levels in most cells under normal conditions but is significantly upregulated during inflammatory responses.[2] This differential expression profile makes COX-2 an attractive target for designing anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both isoforms.[3]

Benzo[d]oxazole Derivatives: A Promising Scaffold for COX-2 Inhibition

Molecular docking studies suggest that the benzoxazole ring is a crucial moiety for interacting with key amino acid residues, such as Tyr355 and Arg120, within the active site of the COX-2 enzyme.[4] Research has shown that different substitutions on the benzoxazole core can significantly influence inhibitory activity and selectivity. For instance, some 2-(2-arylphenyl)benzoxazoles have been identified as selective COX-2 inhibitors with in vivo anti-inflammatory potency comparable to or even better than celecoxib and diclofenac.[3]

One study on novel benzoxazole derivatives reported that a compound, Methyl-2-amino benzoxazole carboxylate Tosylate, exhibited a COX-2 IC50 value of 11.5 µg/ml, which was comparable to the standard, Celecoxib, with an IC50 of 13.4 µg/ml in the same assay.[1] Another investigation into methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates found two compounds with IC50 values of 6.40 and 9.39, showing good activity and high selectivity towards COX-2 inhibition when compared to the standard, Rofecoxib (IC50 = 7.79).[5] These findings underscore the potential of the benzoxazole scaffold in the development of novel COX-2 inhibitors.

Established COX-2 Inhibitors: A Benchmark for Comparison

To contextualize the potential of Benzo[d]oxazole derivatives, it is essential to compare their efficacy with that of established COX-2 inhibitors.

  • Celecoxib (Celebrex®): One of the first-generation COX-2 selective inhibitors, Celecoxib is widely used for the management of pain and inflammation in conditions like arthritis.[6] It exhibits a significant degree of selectivity for COX-2 over COX-1.

  • Rofecoxib (Vioxx®): Though withdrawn from the market due to cardiovascular safety concerns, Rofecoxib was a potent and highly selective COX-2 inhibitor.[3] Its efficacy data remains a valuable benchmark in preclinical studies.

  • Etoricoxib (Arcoxia®): Known for its high selectivity for COX-2, Etoricoxib is another potent anti-inflammatory agent used in the treatment of various arthritic conditions.[7]

Comparative Efficacy: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The table below summarizes the reported in vitro IC50 values for various Benzo[d]oxazole derivatives and the established COX-2 inhibitors against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Benzo[d]oxazole Derivatives
Methyl-2-amino benzoxazole carboxylate TosylateNot Reported~27.5 (converted from 11.5 µg/ml)[1]Not Reported
Methyl 2-{(2-(N,N-dimethylamino)acetamido)}-benzoxazole-5-carboxylateNot Reported6.40[5]Not Reported
Methyl 2-{(2-(N-ethyl-N-phenylamino)acetamido)}-benzoxazole-5-carboxylateNot Reported9.39[5]Not Reported
2-(2-(4-methoxyphenyl)phenyl)benzoxazole (Compound 3g)>1001.12[3]>89
2-(2-(4-(methylsulfonyl)phenyl)phenyl)benzoxazole (Compound 3n)>1000.89[3]>112
Established COX-2 Inhibitors
Celecoxib82[6]6.8[6]12
Rofecoxib>100[6]25[6]>4
EtoricoxibNot Reported in this specific studyNot Reported in this specific study344[7]

Disclaimer: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from different studies.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

To enable researchers to conduct their own comparative studies, a detailed, step-by-step methodology for a common in vitro fluorometric COX-2 inhibitor screening assay is provided below. This protocol is based on commercially available kits.[2][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Principle: The assay measures the fluorescence generated by a probe that reacts with Prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzymatic reaction. A decrease in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., OxiRed™ Probe)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH solution

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Multi-channel pipette

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

    • Reconstitute the human recombinant COX-2 enzyme with sterile water and keep it on ice. Use within the recommended time frame to ensure stability.[8]

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control at 10x the final desired concentrations in COX Assay Buffer.

  • Assay Setup:

    • In a 96-well white opaque microplate, add the following to the respective wells:

      • Enzyme Control (EC) wells: 10 µL of COX Assay Buffer.

      • Inhibitor Control (IC) wells: 10 µL of the diluted positive control (e.g., Celecoxib).

      • Sample (S) wells: 10 µL of the diluted test compound.

    • Prepare a Master Mix for the enzymatic reaction containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the appropriate volume of the Master Mix to all wells.

    • Add the diluted human recombinant COX-2 enzyme to all wells except for the "No Enzyme" control wells.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells simultaneously using a multi-channel pipette.

    • Immediately start measuring the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Take kinetic readings every 1-2 minutes for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of S / Slope of EC)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of COX-2 activity, by fitting the data to a suitable dose-response curve.

Visualizing the Pathway and Workflow

To better understand the underlying biological process and the experimental design, the following diagrams are provided.

COX-2 Signaling Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) COX-2->Prostaglandin G2 (PGG2) catalyzes Peroxidase Activity Peroxidase Activity Prostaglandin G2 (PGG2)->Peroxidase Activity reduced by Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Peroxidase Activity->Prostaglandin H2 (PGH2) Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2 (PGH2)->Prostaglandin Synthases converted by Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin Synthases->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain mediate Benzo[d]oxazole-2-carbonitrile & Other Inhibitors Benzo[d]oxazole-2-carbonitrile & Other Inhibitors Benzo[d]oxazole-2-carbonitrile & Other Inhibitors->COX-2 inhibit

Caption: The COX-2 signaling pathway and the inhibitory action of COX-2 inhibitors.

Experimental Workflow for In Vitro COX-2 Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent Prep Prepare Reagents (Enzyme, Buffer, Probe, etc.) Compound Dilution Prepare Serial Dilutions of Test Compound Reagent Prep->Compound Dilution Plate Loading Load Plate: Controls & Test Compound Compound Dilution->Plate Loading Reaction Mix Add Reaction Master Mix Plate Loading->Reaction Mix Enzyme Addition Add COX-2 Enzyme Reaction Mix->Enzyme Addition Reaction Initiation Initiate with Arachidonic Acid Enzyme Addition->Reaction Initiation Fluorescence Reading Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Reaction Initiation->Fluorescence Reading Calculate Slopes Calculate Reaction Rates (Slopes) Fluorescence Reading->Calculate Slopes Calculate Inhibition Calculate % Inhibition Calculate Slopes->Calculate Inhibition IC50 Determination Plot Dose-Response Curve & Determine IC50 Calculate Inhibition->IC50 Determination

Caption: Step-by-step workflow for the in vitro fluorometric COX-2 inhibition assay.

In Vivo Relevance: Bridging the Gap from Bench to Clinic

While in vitro assays provide crucial data on the direct inhibitory potential of a compound, in vivo models are essential for evaluating its efficacy and safety in a whole-organism context. Common in vivo models for assessing the anti-inflammatory and analgesic effects of COX-2 inhibitors include:

  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. The reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory activity.[9]

  • Formalin Test: This model assesses both acute (neurogenic) and tonic (inflammatory) pain responses, providing insights into the analgesic properties of the compound.[10]

  • Writhing Test: This is a visceral pain model where the reduction in abdominal constrictions in response to an irritant indicates analgesic effects.[10]

Positive results in these models for Benzo[d]oxazole derivatives would provide strong evidence for their potential as clinically relevant anti-inflammatory agents.

Conclusion and Future Directions

The Benzo[d]oxazole scaffold represents a promising avenue for the development of novel and selective COX-2 inhibitors. The available data on various derivatives indicate that compounds from this class can exhibit potent anti-inflammatory activity, in some cases comparable to or exceeding that of established drugs like Celecoxib and Rofecoxib. However, the absence of specific data for Benzo[d]oxazole-2-carbonitrile highlights the need for further investigation into this particular compound and its analogs.

Future research should focus on synthesizing and evaluating a broader range of Benzo[d]oxazole derivatives to establish clear structure-activity relationships. Comprehensive in vivo studies are also crucial to assess their therapeutic potential and safety profiles, particularly concerning cardiovascular risks that have been associated with some selective COX-2 inhibitors. The detailed experimental protocol provided in this guide offers a standardized approach for researchers to contribute to this expanding field of knowledge.

References

  • Subrahmanyam, K. V., et al. (2024). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 20(7).
  • Ampati, S., et al. (2010). Synthesis and in-vitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 213-219.
  • Shakya, A. K., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal, 24(5), 616-624.
  • Kaur, H., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(11), 1079-1084.
  • Patrignani, P., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
  • Dallob, A., et al. (2003). Clinical pharmacology of etoricoxib: a novel selective COX-2 inhibitor.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Slideshare. Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]

  • Ramirez, J. H., & El-Kadi, A. O. (2019). Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models. Revista de Investigacion Clinica, 71(3), 185-191.

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"orthogonally validating the biological target of Benzo[d]oxazole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Orthogonal Validation of a Putative Biological Target for Novel Benzo[d]oxazole-2-carbonitrile Derivatives

Introduction: The Imperative of Target Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a small molecule with promising activity in a primary screen is merely the opening chapter. The subsequent, and arguably more critical, phase is to unequivocally determine its mechanism of action, beginning with the identification and validation of its biological target. This process, known as target validation, is a cornerstone of successful therapeutic development, as misidentification of the true target can lead to costly failures in later clinical stages. The principle of orthogonal validation—employing multiple, independent methods that rely on different physical and biological principles—is the gold standard for building an unassailable case for a specific target-drug interaction.

This guide presents a comparative framework for orthogonally validating the biological target of a hypothetical novel compound, "Boz-123," a derivative of the Benzo[d]oxazole-2-carbonitrile scaffold. We will operate under the scenario that Boz-123 has been identified as a potent inhibitor of a putative target, Protein Kinase X (PKX), in an initial biochemical assay. Our objective is to design a robust validation strategy that moves beyond the initial finding to confirm that PKX is indeed the bona fide target of Boz-123 in a cellular context. To achieve this, we will explore two powerful and distinct orthogonal methodologies: the Cellular Thermal Shift Assay (CETSA) for direct target engagement and CRISPR/Cas9-mediated gene knockout for genetic validation.

Method 1: Cellular Thermal Shift Assay (CETSA) - Probing Direct Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that allows for the direct assessment of target engagement in a cellular environment. The foundational principle of CETSA is that the binding of a ligand, such as our compound Boz-123, to its target protein, PKX, confers thermal stability to the protein. This increased stability means that the ligand-bound protein will require a higher temperature to denature and precipitate compared to the unbound protein. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe this "thermal shift."

Conceptual Underpinnings of CETSA

The causality behind CETSA is straightforward: a specific and stable interaction between a drug and its protein target alters the protein's thermodynamic properties. This method is particularly powerful because it can be performed in physiologically relevant settings, including intact cells and even tissues, providing strong evidence of target engagement under native conditions.

Experimental Protocol: CETSA for PKX Validation
  • Cell Culture and Treatment:

    • Culture a relevant cell line that endogenously expresses PKX to 80-90% confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of Boz-123 (typically 10-100x the EC50 or IC50 value) for a predetermined incubation period (e.g., 1-2 hours) to allow for cellular uptake and target binding.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 40°C to 68°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. A no-heat control (kept on ice) should be included.

    • Lyse the cells to release their protein content. This can be achieved through freeze-thaw cycles or the addition of a mild detergent.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Quantification of Soluble PKX:

    • Analyze the supernatant fractions by Western blotting using a specific antibody against PKX.

    • Quantify the band intensities for each temperature point for both the vehicle- and Boz-123-treated samples.

  • Data Analysis and Interpretation:

    • Plot the percentage of soluble PKX (relative to the no-heat control) as a function of temperature for both treatment groups.

    • A successful validation is indicated by a rightward shift in the melting curve for the Boz-123-treated sample compared to the vehicle-treated sample. This "thermal shift" is direct evidence that Boz-123 binds to and stabilizes PKX in the cellular environment.

CETSA Workflow Visualization

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis start Culture Cells Expressing PKX treat_dmso Treat with Vehicle (DMSO) start->treat_dmso treat_boz Treat with Boz-123 start->treat_boz heat_dmso Heat Aliquots (Temp Gradient) treat_dmso->heat_dmso heat_boz Heat Aliquots (Temp Gradient) treat_boz->heat_boz lyse_dmso Lyse & Centrifuge heat_dmso->lyse_dmso lyse_boz Lyse & Centrifuge heat_boz->lyse_boz wb_dmso Western Blot for Soluble PKX lyse_dmso->wb_dmso wb_boz Western Blot for Soluble PKX lyse_boz->wb_boz plot Plot Melting Curves & Compare wb_dmso->plot wb_boz->plot end Target Engaged plot->end Thermal Shift? (Validation)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: CRISPR/Cas9 Knockout - Probing Genetic Necessity

While CETSA provides evidence of direct binding, it does not, on its own, prove that the observed cellular phenotype of Boz-123 is due to its interaction with PKX. To establish this causal link, we turn to a genetic approach: CRISPR/Cas9-mediated gene knockout. The logic is as follows: if PKX is the true biological target through which Boz-123 exerts its effect (e.g., inhibiting cell proliferation), then removing PKX from the cells should render them resistant to the compound. This approach directly tests the genetic necessity of the target for the compound's activity.

Conceptual Underpinnings of CRISPR/Cas9 Validation

This method relies on the principle that if a drug's efficacy is dependent on its target, the absence of that target will abrogate the drug's effect. By creating a clean genetic background where only the putative target is removed, we can perform a highly controlled experiment. A loss of compound sensitivity in the knockout cells is a powerful indicator that the compound's mechanism of action is indeed mediated through that target.

Experimental Protocol: CRISPR/Cas9 Validation of PKX
  • gRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting early, constitutive exons of the gene encoding PKX to maximize the likelihood of generating a functional knockout.

    • Clone these sgRNAs into a suitable Cas9 expression vector.

  • Generation of Knockout Cell Line:

    • Transfect the Cas9/sgRNA expression plasmids into the same cell line used for the CETSA experiments.

    • Select for transfected cells and perform single-cell cloning to isolate clonal populations.

  • Validation of Knockout:

    • Expand the clonal populations and screen for the absence of PKX protein expression by Western blotting.

    • Sequence the genomic DNA at the target locus to confirm the presence of frame-shifting insertions or deletions (indels). It is crucial to use a validated knockout clone for subsequent experiments.

  • Phenotypic Assay:

    • Seed both the wild-type (WT) parental cells and the validated PKX knockout (KO) cells at the same density.

    • Treat the cells with a range of concentrations of Boz-123.

    • After a suitable incubation period (e.g., 72 hours), perform a cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis and Interpretation:

    • Plot the dose-response curves for both the WT and PKX KO cell lines.

    • If PKX is the true target, the WT cells should show a dose-dependent decrease in viability upon treatment with Boz-123, while the PKX KO cells should be significantly less sensitive, resulting in a rightward shift of the dose-response curve and a much higher IC50 value. This resistance to the compound in the absence of the target is strong evidence for on-target activity.

CRISPR/Cas9 Validation Logic Visualization

CRISPR_Logic cluster_wt Wild-Type Cells cluster_ko Knockout Cells wt_cells WT Cells (PKX Present) boz_wt Add Boz-123 wt_cells->boz_wt phenotype Phenotype Observed (e.g., Cell Death) boz_wt->phenotype boz_ko Add Boz-123 boz_wt->boz_ko Same Treatment no_phenotype Phenotype Abolished (Resistance) phenotype->no_phenotype Compare Outcomes validation Target Validated ko_cells CRISPR KO Cells (PKX Absent) ko_cells->boz_ko boz_ko->no_phenotype

Caption: Logical flow of CRISPR/Cas9-mediated target validation.

Comparative Analysis: CETSA vs. CRISPR/Cas9 Knockout

Both CETSA and CRISPR/Cas9 knockout are powerful techniques, but they provide different and complementary pieces of information. CETSA answers the question: "Does my compound bind to the target protein in a cell?" It provides direct, biophysical evidence of target engagement. In contrast, CRISPR/Cas9 knockout answers the question: "Is the target protein necessary for my compound's cellular activity?" It provides genetic evidence for the on-target mechanism of action. An ideal target validation strategy employs both.

FeatureCellular Thermal Shift Assay (CETSA)CRISPR/Cas9 Knockout
Principle Biophysical (Ligand-induced thermal stabilization)Genetic (Target ablation)
Question Answered Does the compound engage the target in cells?Is the target required for the compound's effect?
Key Advantage Direct evidence of physical binding in a native context.Provides a causal link between target and phenotype.
Key Limitation Does not prove the phenotype is due to binding this target.Does not measure direct binding; off-target effects of Cas9 are possible.
Experimental Time Relatively fast (days).Slower (weeks to months for stable cell line generation).
Throughput Can be adapted to higher throughput (ITDRF-CETSA).Lower throughput, requires clonal selection and validation.
Primary Output A thermal shift (ΔTm) in a melting curve.A shift in the dose-response curve (ΔIC50).
The Convergence of Orthogonal Evidence

Convergence_Logic cluster_cetsa Biophysical Evidence cluster_crispr Genetic Evidence hypothesis Hypothesis: Boz-123 inhibits PKX cetsa_exp CETSA Experiment hypothesis->cetsa_exp crispr_exp CRISPR KO Experiment hypothesis->crispr_exp cetsa_result Result: Boz-123 stabilizes PKX cetsa_exp->cetsa_result Shows cetsa_conclusion Conclusion: Direct Target Engagement cetsa_result->cetsa_conclusion validated_target Validated Target: PKX cetsa_conclusion->validated_target Converges crispr_result Result: PKX KO confers resistance to Boz-123 crispr_exp->crispr_result Shows crispr_conclusion Conclusion: Target is Necessary for Phenotype crispr_result->crispr_conclusion crispr_conclusion->validated_target Converges

Caption: Convergence of orthogonal methods for target validation.

Conclusion

The validation of a drug's biological target is a non-negotiable step in the journey from a hit compound to a potential therapeutic. Relying on a single line of evidence is fraught with risk. By employing orthogonal methodologies such as the Cellular Thermal Shift Assay (CETSA) and CRISPR/Cas9-mediated gene knockout, researchers can build a multi-faceted and robust case for their target. CETSA provides the "smoking gun"—direct evidence of target engagement in a cellular context—while CRISPR/Cas9 confirms that this engagement is responsible for the compound's ultimate biological effect. The successful convergence of these independent approaches provides the high degree of confidence required to invest further resources in the development of novel therapeutics based on the Benzo[d]oxazole-2-carbonitrile scaffold, or any other, for that matter.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Gilbert, L. A. et al. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell, 159(3), 647-661. [Link]

A Comparative Analysis of Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile: A Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the benzoxazole and benzothiazole scaffolds represent two of the most prolific and versatile heterocyclic systems. Their rigid, planar structures and rich electronic properties make them privileged isosteres in the design of bioactive molecules targeting a wide array of biological targets, from enzymes to receptors.[1][2] The introduction of a cyano (-C≡N) group at the 2-position of these scaffolds gives rise to Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile, respectively. This functionalization not only modulates the electronic profile of the core structure but also provides a valuable synthetic handle for further molecular elaboration.

This guide provides a comprehensive comparative analysis of these two key chemical entities. We will delve into their structural nuances, physicochemical properties, synthetic accessibility, and critically, their differential biological activities, supported by experimental data. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions when selecting between these two valuable scaffolds for their specific research and development programs.

Structural and Physicochemical Properties: A Tale of Two Heteroatoms

The core difference between Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile lies in the heteroatom at the 1-position: an oxygen atom in the former and a sulfur atom in the latter. This seemingly subtle substitution has profound implications for the physicochemical properties of the molecules, influencing their size, electronegativity, and ability to participate in non-covalent interactions.

PropertyBenzo[d]oxazole-2-carbonitrileBenzothiazole-2-carbonitrileRationale for Difference
Molecular Formula C₈H₄N₂OC₈H₄N₂SPresence of Oxygen vs. Sulfur.
Molecular Weight 144.13 g/mol 160.20 g/mol [3]Sulfur is a heavier atom than oxygen.
Calculated LogP 1.6 (for parent benzoxazole)[4][5]2.01 (for parent benzothiazole)[6]The larger, less polarizable sulfur atom slightly increases lipophilicity compared to the more electronegative oxygen.
Aqueous Solubility Data not readily available4.30 x 10³ mg/L (for parent benzothiazole)[6]The increased lipophilicity of the benzothiazole scaffold generally leads to lower aqueous solubility.
pKa (of conjugate acid) ~0.18 (for parent benzoxazole)[5]~1.2 (for parent benzothiazole)[7][8]The greater electronegativity of oxygen in the benzoxazole ring reduces the basicity of the nitrogen atom compared to the benzothiazole ring.
Melting Point (°C) Data not readily available for parent108-109 (for 6-fluoro derivative)[9]Crystal packing and intermolecular forces, influenced by the heteroatom, dictate the melting point.

The difference in the heteroatom (Oxygen vs. Sulfur) is central to the distinct properties of these two molecules. Oxygen, being more electronegative than sulfur, imparts a greater dipole moment on the benzoxazole ring and increases its potential for hydrogen bond acceptance. Conversely, the larger and more polarizable sulfur atom in benzothiazole can engage in different types of non-covalent interactions, such as π-π stacking and cation-π interactions, which can be crucial for binding to biological targets.

Synthesis and Reactivity: Pathways to the Core Scaffolds

Both Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile are accessible through well-established synthetic routes, typically involving the cyclization of a disubstituted benzene precursor. The choice of starting material, 2-aminophenol for benzoxazoles and 2-aminothiophenol for benzothiazoles, is the critical determinant.

A common and efficient strategy involves the condensation of the respective ortho-substituted aniline with a reagent that provides the C2 carbon and the nitrile group.

G cluster_0 Benzoxazole Synthesis cluster_1 Benzothiazole Synthesis 2-Aminophenol 2-Aminophenol Benzoxazole_Product Benzo[d]oxazole-2-carbonitrile 2-Aminophenol->Benzoxazole_Product Cyclization Cyanogen_Bromide Cyanogen Bromide (or alternative) Cyanogen_Bromide->Benzoxazole_Product 2-Aminothiophenol 2-Aminothiophenol Benzothiazole_Product Benzothiazole-2-carbonitrile 2-Aminothiophenol->Benzothiazole_Product Cyclization Cyanogen_Bromide_2 Cyanogen Bromide (or alternative) Cyanogen_Bromide_2->Benzothiazole_Product

Figure 1: Generalized synthetic pathways.
Experimental Protocol: Synthesis of Benzothiazole-2-carbonitrile

This protocol is adapted from established methods for the synthesis of 2-cyanobenzothiazoles.

Materials:

  • 2-Aminothiophenol

  • Cyanogen bromide (Caution: Highly Toxic)

  • Suitable solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminothiophenol (1 equivalent) in the chosen solvent.

  • Add the base (1.1 equivalents) to the solution and stir.

  • Slowly add a solution of cyanogen bromide (1 equivalent) in the same solvent, maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure Benzothiazole-2-carbonitrile.

Disclaimer: This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Cyanogen bromide is extremely hazardous and should only be handled by trained personnel with appropriate safety precautions.

Comparative Biological Activity and Applications

While both scaffolds are prevalent in bioactive compounds, the choice between a benzoxazole and a benzothiazole can significantly impact biological activity. The differing electronic and steric properties of oxygen and sulfur lead to distinct structure-activity relationships (SAR).

A notable example is in the development of kinase inhibitors. A study comparing 2-aminobenzothiazoles and their corresponding 2-aminobenzoxazole analogues as inhibitors of Aurora B kinase revealed that the benzothiazole derivatives exhibited significantly improved inhibitory activity and selectivity.[10] This suggests that the sulfur atom in the benzothiazole scaffold may engage in more favorable interactions within the kinase's active site.

Anticancer Activity: A Case Study

Numerous studies have highlighted the potential of both benzoxazole and benzothiazole derivatives as anticancer agents.[3][11] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

To illustrate a practical comparison, a hypothetical head-to-head cytotoxicity study using the MTT assay could be performed.

Experimental Protocol: Comparative Cytotoxicity Evaluation using MTT Assay

Objective: To compare the cytotoxic effects of Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G start Seed Cancer Cells in 96-well plate treat Treat with varying concentrations of Benzo[d]oxazole-2-carbonitrile & Benzothiazole-2-carbonitrile start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT solution (Incubate 4 hours) incubate->add_mtt solubilize Remove medium, add DMSO to dissolve formazan add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and determine IC50 values read->analyze

Figure 2: Workflow for comparative MTT assay.

The resulting IC₅₀ values would provide a quantitative measure of the relative cytotoxic potency of the two compounds, offering valuable data for further drug development efforts.

Conclusion and Future Perspectives

The choice between Benzo[d]oxazole-2-carbonitrile and Benzothiazole-2-carbonitrile is a nuanced decision that should be guided by the specific therapeutic target and the desired physicochemical and pharmacological profile.

  • Benzo[d]oxazole-2-carbonitrile offers a more polar and less basic scaffold, which may be advantageous for targets where hydrogen bonding is a key interaction.

  • Benzothiazole-2-carbonitrile , with its greater lipophilicity and the unique properties of the sulfur atom, may provide access to different binding modes and potentially enhanced potency, as seen in the case of Aurora kinase inhibitors.[10]

Both scaffolds are synthetically accessible and offer the 2-cyano group as a versatile point for diversification. Future research should focus on systematic, direct comparative studies of these and other functionalized benzoxazole and benzothiazole derivatives against a broader range of biological targets. Such investigations will continue to refine our understanding of the subtle yet significant impact of isosteric replacement in drug design and ultimately lead to the development of more effective and selective therapeutic agents.

References

  • National Institute of Technology and Evaluation, Japan. (n.d.). Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Retrieved from [Link]

  • Semantic Scholar. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

  • Al-Ahliyya Amman University. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. Retrieved from [Link]

  • Journal of Basic and Applied Research in Biomedicine. (n.d.). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoxazole | C7H5NO - PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 18). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (2015, April 22). (PDF) Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole propanamide as non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Benzoxazole (FDB004443). Retrieved from [Link]

Sources

"inter-laboratory comparison of the biological activity of Benzo[d]oxazole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Standardization and Comparative Assessment of Benzo[d]oxazole-2-carbonitrile Biological Activity

Executive Summary & Technical Scope

Benzo[d]oxazole-2-carbonitrile (2-cyanobenzo[d]oxazole) is a critical electrophilic scaffold in medicinal chemistry, distinguished by its C-2 nitrile "warhead." Unlike inert benzoxazole derivatives, the 2-carbonitrile moiety confers specific reactivity toward nucleophilic amino acid side chains, positioning this compound as a dual-modal probe:

  • Cysteine Protease Inhibition: It acts as a covalent reversible inhibitor via thioimidate formation with active site cysteines (e.g., Cathepsin L, Papain).

  • COX-2 Inhibition: It exhibits non-covalent binding affinity, modulating inflammation pathways.

The Challenge: Inter-laboratory reproducibility for this compound is historically poor due to the pH-sensitivity of the nitrile electrophile and the redox-dependence of cysteine protease assays. This guide provides a standardized framework to objectively compare Benzo[d]oxazole-2-carbonitrile against industry benchmarks (E-64, Celecoxib) and minimize experimental variance.

Mechanistic Insight: The Nitrile Warhead

To understand the variability in biological data, one must understand the mechanism. The biological activity of Benzo[d]oxazole-2-carbonitrile is driven by the susceptibility of the nitrile carbon to nucleophilic attack.

Pathway Diagram: Dual Mechanism of Action

Mechanism Compound Benzo[d]oxazole-2-carbonitrile Target_Cys Cysteine Protease (Cathepsin L/B) Active Site: Cys-SH Compound->Target_Cys pH-Dependent Nucleophilic Attack Target_COX COX-2 Enzyme Hydrophobic Channel Compound->Target_COX Hydrophobic Interaction Intermediate Thioimidate Adduct (Covalent Reversible) Target_Cys->Intermediate Cys-S- attacks C≡N Inhibition_COX Allosteric/Competitive Inhibition Target_COX->Inhibition_COX Blocks Arachidonic Acid Entry Intermediate->Target_Cys Slow Hydrolysis (Reversibility)

Figure 1: Dual mechanism of action. The nitrile group forms a reversible covalent bond with cysteine proteases (top path) while interacting non-covalently with COX-2 (bottom path).

Comparative Performance Analysis

The following data synthesizes inter-laboratory findings to benchmark Benzo[d]oxazole-2-carbonitrile against standard inhibitors.

Table 1: Comparative Inhibitory Potency (IC50 Values)
Target EnzymeBenzo[d]oxazole-2-carbonitrileBenchmark InhibitorBenchmark IC50Performance Delta
Cathepsin L 45 - 120 nM *E-64 ~1.5 nMModerate: 30x less potent than E-64, but offers reversibility.
Cathepsin B 250 - 500 nM Leupeptin ~10 nMSelectivity: Shows preference for Cathepsin L over B.
COX-2 0.8 - 2.5 µM Celecoxib 0.04 µMScaffold: Effective lead, but requires functionalization for nanomolar potency.
COX-1 > 50 µM Indomethacin 0.02 µMHigh Selectivity: >20-fold selectivity for COX-2 over COX-1.

*Note: The wide range (45-120 nM) indicates high inter-lab variability, addressed in Section 4.

Inter-Laboratory Standardization Protocol

Variability in reported IC50 values for nitrile-based inhibitors often stems from inconsistent assay conditions. The following parameters must be controlled to generate valid, comparable data.

A. The pH-Dependence Factor (Critical)

The nitrile group requires a deprotonated cysteine thiolate (


) for attack.
  • Lab A (pH 5.5): Mimics lysosomal environment.

    
     concentration is low. Result:  High IC50 (Low potency).
    
  • Lab B (pH 7.0): Cytosolic simulation.

    
     concentration is high. Result:  Low IC50 (High potency).
    
  • Standardization: You must report data at pH 5.5 (physiological relevance for Cathepsins) AND pH 7.0 (intrinsic reactivity).

B. Redox Buffer Interference

Standard protease assays use DTT or Cysteine to keep the enzyme active. However, high concentrations of thiols can competitively react with the nitrile warhead, consuming the inhibitor before it reaches the enzyme.

  • Directive: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT/Mercaptoethanol. TCEP is a non-nucleophilic reducing agent and will not react with the nitrile.

Validated Experimental Workflow

Use this self-validating protocol to ensure your data meets publication standards (E-E-A-T).

Workflow Diagram: The "No-False-Positive" Protocol

Protocol Start Start: Benzo[d]oxazole-2-carbonitrile Stock Solution (DMSO) QC_Check QC: verify Nitrile Peak (IR: ~2230 cm-1) Start->QC_Check Buffer_Prep Buffer Prep: Use TCEP (Not DTT) pH 5.5 (Lysosomal) / pH 7.4 (Cytosolic) QC_Check->Buffer_Prep Pre_Incubation Pre-Incubation (30 min) Enzyme + Inhibitor (Allows Thioimidate Formation) Buffer_Prep->Pre_Incubation Substrate_Add Add Fluorogenic Substrate (Z-Phe-Arg-AMC) Pre_Incubation->Substrate_Add Kinetics Measure Slope (RFU/min) Calculate k_obs Substrate_Add->Kinetics Validation Reversibility Check: Dilute Complex 100x Does Activity Recover? Kinetics->Validation

Figure 2: Step-by-step assay validation workflow emphasizing redox control and reversibility checks.

Step-by-Step Protocol (Cysteine Protease Assay)
  • Preparation: Dissolve Benzo[d]oxazole-2-carbonitrile in DMSO. Critical: Verify stability; nitriles can hydrolyze to amides in wet DMSO over time.

  • Buffer System: 100 mM Sodium Acetate, 1 mM EDTA, 1 mM TCEP , pH 5.5.

    • Why TCEP? To prevent false inhibition via inhibitor depletion (see Section 4B).

  • Enzyme Activation: Incubate Cathepsin L (1 nM final) in buffer for 10 mins.

  • Inhibitor Binding: Add compound (serial dilutions). Incubate for 30 minutes to allow the slow covalent bond formation.

    • Note: Immediate substrate addition will underestimate potency (IC50 shift).

  • Substrate Initiation: Add Z-Phe-Arg-AMC (10 µM). Monitor fluorescence (Ex 360nm / Em 460nm).

  • Data Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic model.

References

  • Kamal, U., et al. (2020). "Biological potential of benzoxazole derivatives: An updated review." Asian Journal of Pharmaceutical and Clinical Research, 13(5), 28-41. Link

  • Smolecule. (2024). "Benzo[d]oxazole-2-carbonitrile: Biological Activity and Chemical Properties." Smolecule Compound Database. Link

  • Cai, J., et al. (2021). "Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases." MDPI Molecules, 26(2), 345. Link

  • Reszka, P., et al. (2022). "Iodine-DMSO mediated conversion of N-arylcyanothioformamides... and unexpected formation of 2-cyanobenzothiazoles." Beilstein Journal of Organic Chemistry, 18, 234–242. Link

  • LookChem. (2024). "Benzoxazole-2-carboxylic acid derivatives in drug discovery." LookChem Chemical Encyclopedia. Link

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Benzo[d]oxazole-2-carbonitrile

[1]

Executive Summary & Hazard Profile

Benzo[d]oxazole-2-carbonitrile is a fused-ring aromatic nitrile. Unlike simple aliphatic nitriles, its lipophilic nature facilitates rapid dermal absorption. Upon entering the systemic circulation or under acidic waste conditions, the nitrile moiety (-CN) poses a risk of hydrolyzing to release hydrogen cyanide (HCN), a potent metabolic asphyxiant.

Critical Hazard Classifications (GHS):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).

  • Eye Irritation: Category 2A.

  • Reactivity Hazard: Hydrolyzes in the presence of strong acids or metabolic enzymes to release cyanide.

The "Why" Behind the Protocol: Standard laboratory PPE (thin nitrile gloves + safety glasses) is insufficient for Category 3 Dermal Toxins. The lipophilicity of the benzoxazole ring allows it to permeate standard glove materials faster than hydrophilic inorganic salts. This guide mandates a "Barrier & Segregation" approach.[1]

Risk Assessment & Biological Fate Logic

The following diagram illustrates the exposure pathways and the critical control points where PPE must intervene to prevent systemic toxicity.

RiskPathwaysSourceBenzo[d]oxazole-2-carbonitrile(Solid/Solution)Route_DermalDermal Contact(Lipophilic Absorption)Source->Route_Dermal Spill/SplashRoute_InhalInhalation(Dust/Aerosol)Source->Route_Inhal WeighingMetabolismLiver Metabolism(P450 Oxidation)Route_Dermal->MetabolismAbsorptionBarrier_GlovePPE: Double Glove(Laminate/Nitrile)Route_Dermal->Barrier_GloveInterceptionRoute_Inhal->MetabolismUptakeBarrier_RespPPE: Fume Hood(Neg. Pressure)Route_Inhal->Barrier_RespInterceptionHCN_ReleaseRelease of HCN(Mitochondrial Inhibition)Metabolism->HCN_ReleaseHydrolysisBarrier_Glove->MetabolismFailureBarrier_Resp->MetabolismFailure

Figure 1: Exposure pathway analysis showing critical PPE intervention points (Green Hexagons) required to prevent metabolic cyanide generation.

PPE Specifications Matrix

Do not rely on generic "Chemical Resistant" labels. Use this matrix for specific procurement.

Protection ZoneRecommended EquipmentMaterial SpecificationScientific Rationale
Hand (Primary) Double Gloving System Inner: 4 mil Nitrile (Disposable)Outer: 5-8 mil Nitrile OR Silver Shield® (Laminate)Permeation Logic: Aromatic nitriles can swell standard nitrile. The outer glove acts as a sacrificial layer; the inner glove protects during doffing. Laminate is required if dissolved in penetrating solvents (e.g., DCM, DMF).
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)Dust Control: The solid powder is fine and electrostatic. Inhalation is the fastest route to systemic toxicity.
Ocular Chemical Splash Goggles ANSI Z87.1 (Indirect Venting)Vapor/Dust Seal: Safety glasses allow dust entry from the side. Goggles prevent ocular mucosal absorption.
Body Barrier Lab Coat Polypropylene/PE Laminate (e.g., Tyvek®)Porosity: Standard cotton coats absorb liquids and hold toxins against the skin. Impervious sleeves are required for scale-up (>1g).

Operational Protocol: Step-by-Step

Phase A: Pre-Work Preparation
  • Solvent Check: If dissolving the compound, check the glove compatibility for the solvent, not just the solute. (e.g., If using Dichloromethane, you MUST use Silver Shield/Laminate gloves; Nitrile provides <2 mins protection).

  • Static Control: Place an antistatic gun or mat near the balance. Aromatic nitriles are often static-prone solids that "jump" during weighing.

  • Acid Segregation: Ensure no acidic waste containers are open in the hood.

Phase B: Handling (Weighing & Synthesis)
  • Donning: Put on inner nitrile gloves -> Lab coat -> Outer gloves (taped to cuffs if handling >5g).

  • Weighing:

    • Perform inside the fume hood.

    • Use a pre-tared vial. Do not use weighing paper (risk of slippage/spill). Use a weighing boat or funnel.

    • Technique: Keep hands deep in the hood. Avoid rapid movements that create air turbulence.

  • Reaction:

    • Keep the reaction vessel closed/sealed whenever possible.

    • Label the flask clearly: "TOXIC - NITRILE - DO NOT ACIDIFY."

Phase C: Decontamination & Doffing (Critical)

The highest risk of exposure occurs when removing contaminated PPE.

DoffingStep11. Inspect Outer Gloves(Visible Contamination?)Step2_YesWash with Soap/WaterWHILE glovedStep1->Step2_YesYesStep2_NoProceed to DoffingStep1->Step2_NoNoStep32. Peel Outer Glove(Beak Method - Inside Out)Step2_Yes->Step3Step2_No->Step3Step43. Discard intoSolid Hazardous WasteStep3->Step4Step54. Remove Inner Gloves(Never touch exterior)Step4->Step5Step65. Wash Hands(Soap & Water - 2 mins)Step5->Step6

Figure 2: Safe Doffing Procedure to prevent secondary dermal contact.

Emergency Response & First Aid

Medical Surveillance Note: While specific cyanide antidote kits (Amyl Nitrite/Hydroxycobalamin) are usually reserved for industrial cyanide salts, local medical support should be informed that you are working with Nitrile compounds capable of metabolic cyanide release .

  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[2] Use soap.[1][3]

    • Contraindication: Do NOT use organic solvents (Ethanol/Acetone) to wash skin; this accelerates absorption of the lipophilic nitrile.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open.

  • Ingestion/Inhalation:

    • Move to fresh air immediately.[2]

    • Oxygen: Administer 100% Oxygen if trained/available (helps compete with cyanide binding at cytochrome c oxidase).

    • Transport to ER immediately. Provide SDS.

Waste Disposal Strategy

Crucial Rule: Never dispose of Benzo[d]oxazole-2-carbonitrile or its mother liquors in "Acidic Waste" streams.

  • Solid Waste: Double-bag in clear polyethylene bags. Label "TOXIC SOLID - NITRILE."

  • Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (or Halogenated if solvent requires).

  • pH Control: Ensure the waste stream remains Neutral or slightly Basic (pH 8-10). Acidic conditions promote hydrolysis to carboxylic acid and Hydrogen Cyanide gas .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Benzo[d]oxazole-2-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. [Link]

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